(R)-1-Boc-3-Aminopyrrolidine citrate
Description
BenchChem offers high-quality (R)-1-Boc-3-Aminopyrrolidine citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-3-Aminopyrrolidine citrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUMDLIQNLTSLJ-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Engineering of (R)-1-Boc-3-Aminopyrrolidine Citrate
This guide details the chemical properties, synthesis logic, and quality control parameters for (R)-1-Boc-3-Aminopyrrolidine Citrate . Note that while the free base (CAS 147081-49-0) is a widely available commercial reagent, the citrate salt is typically a specialized form generated to improve the physicochemical stability and handling of the liquid/low-melting free base.
Executive Summary
(R)-1-Boc-3-Aminopyrrolidine Citrate is the citrate salt form of the chiral intermediate (R)-1-Boc-3-aminopyrrolidine. In drug development, this salt is engineered to convert the liquid or low-melting free base into a crystalline solid , thereby enhancing shelf-life, simplifying weighing/handling, and improving solubility profiles for aqueous formulations. It serves as a critical scaffold in the synthesis of GPCR ligands (e.g., H3 antagonists), kinase inhibitors, and peptide mimetics.
Molecular Architecture & Physiochemical Profile[1]
Chemical Identity
| Property | Detail |
| Systematic Name | tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate citrate |
| Parent Free Base CAS | 147081-49-0 |
| Salt Stoichiometry | Typically 1:1 (Amine : Citric Acid) |
| Molecular Formula | C |
| Molecular Weight | 186.25 (Free Base) + 192.12 (Citric Acid) = 378.37 g/mol |
| Chirality | (R)-Enantiomer (C3 position) |
Physical Properties (Comparative)
The primary driver for generating the citrate salt is the physical state transformation.
| Feature | Free Base (Parent) | Citrate Salt (Target) |
| Physical State | Viscous liquid or low-melting solid ( | Crystalline Solid |
| Melting Point | 50–55 °C (often handled as liquid) | >120 °C (Expected; sharp endotherm) |
| Hygroscopicity | Moderate; prone to absorbing atmospheric moisture | Low to Moderate (Crystal lattice stabilizes) |
| Solubility (Water) | Low to Moderate | High (Ionic interactions) |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF | Limited in non-polar; Soluble in MeOH/DMSO |
Structural Dynamics
The citrate anion interacts with the primary amine at the C3 position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group at N1 remains non-basic and hydrophobic, creating an amphiphilic salt structure.
-
Protonation Site: The exocyclic primary amine (-NH
) is the most basic site ( ). -
Counter-Ion: Citric acid (
) donates a proton to form the ammonium species.
Synthesis & Manufacturing Quality
Core Directive: Do not rely on catalog availability. The citrate salt is often prepared in situ or as a custom intermediate.
Salt Formation Protocol
This protocol ensures the isolation of a stoichiometric 1:1 salt with high enantiomeric excess.
Reagents:
-
(R)-1-Boc-3-aminopyrrolidine (Free Base, >98% ee)
-
Citric Acid (Anhydrous, 1.05 equivalents)
-
Solvent System: Ethanol (EtOH) or Isopropanol (IPA) / Ethyl Acetate (EtOAc)
Workflow:
-
Dissolution: Dissolve the free base in EtOAc (5 vol).
-
Acid Addition: Dissolve Citric Acid in warm EtOH (3 vol). Add slowly to the amine solution at 40°C.
-
Nucleation: Cool slowly to room temperature. Seeding with authentic crystals may be required.
-
Crystallization: Stir at 0–5°C for 4 hours to maximize yield.
-
Isolation: Filter the white precipitate under inert gas (N
). -
Drying: Vacuum dry at 40°C to remove residual solvent.
Process Visualization (Graphviz)
Caption: Workflow for converting the unstable liquid free base into the stable crystalline citrate salt.
Analytical Characterization & Quality Control
Trustworthiness in this compound relies on verifying the integrity of the Boc group (acid-sensitive) during salt formation.
Critical Quality Attributes (CQA)
| Test | Method | Acceptance Criteria | Scientific Rationale |
| Assay (Salt) | HPLC / titration | 98.0% – 102.0% | Confirms 1:1 stoichiometry. |
| Chiral Purity | Chiral HPLC | > 99.5% ee | The (S)-enantiomer is a potent impurity in biological systems. |
| Boc Integrity | 1H-NMR | Singlet at ~1.4 ppm (9H) | Citric acid is weak, but prolonged heat can degrade the Boc group. |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) | Citrates can trap solvent in the lattice (solvates). |
Analytical Logic Diagram
Caption: Quality control decision tree ensuring chemical structure integrity and chiral purity.
Stability & Handling
Thermal Stability
-
Free Base: Unstable >50°C; prone to oxidation and color change (yellowing) upon air exposure.
-
Citrate Salt: Stable up to ~100°C. The crystal lattice protects the amine from oxidation.
-
Recommendation: Store at 2–8°C, desiccated.
-
Safety Profile
-
GHS Classification (inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (dust hazard for the salt).
-
-
Handling: Unlike the liquid base which can permeate gloves, the solid salt is easier to contain but requires dust masks (N95/P2) during weighing.
References
-
PubChem. (n.d.). (R)-(+)-1-Boc-3-aminopyrrolidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. (Contextual grounding for salt selection logic). Retrieved from [Link]
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Sources
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-1-Boc-3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-Boc-3-aminopyrrolidine, a chiral pyrrolidine derivative, is a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid, non-planar structure, combined with the stereochemically defined (R)-amino group at the C3 position and the sterically demanding N-Boc protecting group, provides a unique scaffold for the development of novel therapeutics. This guide offers a comprehensive exploration of the molecular structure, stereochemistry, and conformational dynamics of (R)-1-Boc-3-aminopyrrolidine. It delves into the intricate interplay of its constituent functional groups that dictates its three-dimensional architecture and, consequently, its reactivity and utility as a chiral building block. Detailed experimental protocols for its synthesis and spectroscopic characterization are provided, underpinned by a thorough analysis of its NMR, IR, and mass spectrometry data. This document serves as an authoritative resource for researchers leveraging this versatile molecule in the pursuit of innovative drug discovery and development.
Introduction: The Significance of (R)-1-Boc-3-Aminopyrrolidine in Chemical Synthesis
(R)-1-Boc-3-aminopyrrolidine, systematically named tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate, is a valuable chiral intermediate in the pharmaceutical industry.[1] Its prominence stems from the pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prevalent structural motif in a vast array of biologically active compounds.[2][3] The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the compound's stability and solubility in organic solvents, rendering it an ideal substrate for a variety of chemical transformations.[3]
The strategic placement of the amino group at the C3 position, with a defined (R)-stereochemistry, is of paramount importance. This chiral center allows for the construction of complex molecules with specific three-dimensional arrangements, a critical factor for achieving desired therapeutic effects and minimizing off-target interactions in drug design.[4][5] Consequently, (R)-1-Boc-3-aminopyrrolidine serves as a key building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and peptide-based therapeutics.[3][4]
This guide will dissect the molecular architecture of this crucial synthetic intermediate, providing insights into its conformational preferences and the stereoelectronic effects at play.
Molecular Structure and Conformational Analysis
The biological activity and synthetic utility of pyrrolidine derivatives are intrinsically linked to the conformation of the five-membered ring. Unlike planar aromatic rings, the saturated pyrrolidine ring is puckered to alleviate torsional strain. This puckering is not static but exists as a dynamic equilibrium between various envelope and twist conformations.
The Pyrrolidine Ring Pucker
The pyrrolidine ring predominantly adopts two main pucker modes: the "endo" and "exo" conformations, which are typically described by the displacement of a carbon atom from the plane defined by the other four atoms.[4][6] These puckering modes can be influenced by the nature and stereochemistry of substituents on the ring.[4][6]
-
Endo Pucker: In the context of proline, a related pyrrolidine derivative, an endo pucker refers to the displacement of the Cγ (C4) on the same side as the carboxyl group.
-
Exo Pucker: Conversely, an exo pucker involves the displacement of the Cγ on the opposite side of the carboxyl group.
The presence of substituents can significantly alter the energetic landscape of these conformations. For instance, electronegative substituents at the 4-position of proline have been shown to influence the pucker; a cis-substituent tends to favor an endo pucker, while a trans-substituent favors an exo pucker.[4][6]
Influence of the N-Boc and C3-Amino Groups
In (R)-1-Boc-3-aminopyrrolidine, the large, sterically demanding N-Boc group and the C3-amino group are the primary determinants of the ring's conformational preference. The N-Boc group, due to its size, will preferentially occupy a pseudo-equatorial position to minimize steric hindrance. This, in turn, influences the overall ring pucker.
Stereochemistry: The Central Role of the (R)-Configuration
The defining feature of (R)-1-Boc-3-aminopyrrolidine is the stereocenter at the C3 position of the pyrrolidine ring. A stereocenter is an atom that has four different groups attached to it, leading to non-superimposable mirror images, or enantiomers.[5]
The Cahn-Ingold-Prelog (CIP) Priority Rules
The (R)-configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For the C3 carbon of 1-Boc-3-aminopyrrolidine, the priority of the substituents is as follows:
-
-NH₂ (highest atomic number directly attached)
-
-N(Boc)CH₂- (pathway to the nitrogen of the Boc-protected amine)
-
-CH₂- (the C4 carbon of the ring)
-
-H (lowest priority)
With the lowest priority group (H) pointing away from the viewer, the sequence from highest to lowest priority (1 to 3) proceeds in a clockwise direction, hence the (R) designation.
Implications for Asymmetric Synthesis
The fixed (R)-stereochemistry at C3 makes this molecule an invaluable chiral building block. In asymmetric synthesis, the goal is to produce a single enantiomer of a target molecule, as different enantiomers can have vastly different biological activities. By starting with an enantiomerically pure building block like (R)-1-Boc-3-aminopyrrolidine, chemists can introduce a specific stereocenter into a larger molecule with a high degree of control.[4] This is crucial in the development of drugs that interact with chiral biological targets such as enzymes and receptors.[5]
Synthesis of (R)-1-Boc-3-Aminopyrrolidine
A common and efficient method for the preparation of (R)-1-Boc-3-aminopyrrolidine involves the protection of the commercially available (R)-3-aminopyrrolidine.
Experimental Protocol: Boc Protection of (R)-3-Aminopyrrolidine
This protocol details the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Workflow for the Synthesis of (R)-1-Boc-3-Aminopyrrolidine
Caption: Synthetic workflow for the Boc protection of (R)-3-aminopyrrolidine.
Materials:
-
(R)-3-Aminopyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-aminopyrrolidine (1.0 equivalent) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents). Subsequently, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-1-Boc-3-aminopyrrolidine.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for confirming the identity and purity of (R)-1-Boc-3-aminopyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
-
Boc Group: A characteristic sharp singlet at approximately 1.46 ppm, integrating to 9 protons, corresponds to the three equivalent methyl groups of the tert-butyl group.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as a series of complex multiplets between approximately 1.65 and 3.65 ppm. The diastereotopic nature of the methylene protons on the ring leads to complex splitting patterns.
-
Amino Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the concentration and solvent.
¹³C NMR (Carbon NMR):
-
Boc Group: Two signals are characteristic of the Boc group: one around 79.5 ppm for the quaternary carbon and another around 28.5 ppm for the three equivalent methyl carbons.
-
Pyrrolidine Ring Carbons: The four carbons of the pyrrolidine ring will resonate at distinct chemical shifts, providing further confirmation of the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R)-1-Boc-3-aminopyrrolidine will show characteristic absorption bands.[2]
Key IR Absorption Bands:
-
N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (NH₂).
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching of the aliphatic pyrrolidine ring and the Boc group.
-
C=O Stretch (Boc group): A strong, sharp absorption band around 1690-1710 cm⁻¹ is indicative of the carbonyl group of the carbamate.
-
N-H Bend: A bending vibration for the primary amine typically appears in the 1590-1650 cm⁻¹ region.
-
C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range can be attributed to C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (R)-1-Boc-3-aminopyrrolidine, with a molecular weight of 186.25 g/mol , electrospray ionization (ESI) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.[10]
Expected Fragmentation Pattern:
A common fragmentation pathway for N-Boc protected amines involves the loss of the Boc group or components thereof.[11]
-
Loss of isobutylene: A fragment corresponding to [M - 56]⁺ resulting from the loss of C₄H₈.
-
Loss of the entire Boc group: A fragment corresponding to [M - 100]⁺.
-
Formation of the tert-butyl cation: A prominent peak at m/z 57, corresponding to [C₄H₉]⁺.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the comprehensive spectroscopic analysis of (R)-1-Boc-3-aminopyrrolidine.
Applications in Drug Development
The unique structural and stereochemical features of (R)-1-Boc-3-aminopyrrolidine make it a highly sought-after building block in the synthesis of a wide range of pharmaceutical agents. It has been incorporated into molecules targeting various diseases. For example, it has been used in the preparation of histamine H3 receptor antagonists and neuronal nitric oxide synthase inhibitors. The pyrrolidine scaffold can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and cell permeability.
Conclusion
(R)-1-Boc-3-aminopyrrolidine stands as a testament to the importance of molecular structure and stereochemistry in modern chemical science. Its puckered pyrrolidine ring, influenced by the bulky N-Boc group and the stereodefined C3-amino substituent, creates a rigid and predictable three-dimensional scaffold. This, coupled with its straightforward synthesis and well-defined spectroscopic signature, solidifies its role as a critical chiral building block for the synthesis of complex and stereochemically rich molecules. A thorough understanding of its structural and stereochemical nuances, as detailed in this guide, is paramount for its effective application in the design and development of next-generation pharmaceuticals.
References
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(R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem. (n.d.). Retrieved February 21, 2024, from [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC. (2024, July 12). Retrieved February 21, 2024, from [Link]
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Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024, July 12). Retrieved February 21, 2024, from [Link]
-
Koskinen, A. M. P., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6437–6445. [Link]
-
(PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30). Retrieved February 21, 2024, from [Link]
-
Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. (2025, August 6). Retrieved February 21, 2024, from [Link]
-
Remote stereoelectronic effects in pyrrolidone- and caprolactam-substituted phenols: discrepancies in antioxidant properties. (n.d.). Retrieved February 21, 2024, from [Link]
-
Pyrrolidine nucleotide analogs with a tunable conformation - Beilstein Journals. (2014, August 22). Retrieved February 21, 2024, from [Link]
-
Stereoelectronic substituent effects - PubMed. (2006, April 15). Retrieved February 21, 2024, from [Link]
-
The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (2005, February 18). Retrieved February 21, 2024, from [Link]
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(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride | 1004538-34-4. (n.d.). Retrieved February 21, 2024, from [Link]
-
Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 21, 2024, from [Link]
-
Tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate - C9H18N2O2 | CSSB00000762452. (n.d.). Retrieved February 21, 2024, from [Link]
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(R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 - MilliporeSigma. (n.d.). Retrieved February 21, 2024, from [Link]
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(R)-1-Boc-3-Aminopyrrolidine | CAS#:147081-49-0 | Chemsrc. (2025, August 25). Retrieved February 21, 2024, from [Link]
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem. (n.d.). Retrieved February 21, 2024, from [Link]
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Synthesis, Spectroscopic Characterization, and Biological Applications of Some Metal Complexes: Biochemical and Molecular Docking Studies | Zhongguo Kuangye Daxue Xuebao. (2024, October 12). Retrieved February 21, 2024, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 21, 2024, from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved February 21, 2024, from [Link]
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Solubility profile of (R)-1-Boc-3-Aminopyrrolidine citrate in organic solvents
An In-depth Technical Guide to the Solubility Profile of (R)-1-Boc-3-Aminopyrrolidine Citrate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of (R)-1-Boc-3-aminopyrrolidine citrate in a range of common organic solvents. Recognizing the limited availability of specific experimental data for this citrate salt, this document emphasizes the foundational principles of solubility, the influence of salt formation on the physicochemical properties of the parent molecule, and a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in process chemistry, formulation development, and crystallization studies.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
(R)-1-Boc-3-aminopyrrolidine is a chiral building block of significant interest in the synthesis of novel active pharmaceutical ingredients (APIs).[1][2] Its structural features, including a secondary amine and a bulky tert-butoxycarbonyl (Boc) protecting group, make it a versatile intermediate.[2] The formation of a citrate salt is a common strategy in pharmaceutical development to enhance stability, and in some cases, to modify solubility characteristics. A comprehensive understanding of the solubility of (R)-1-Boc-3-aminopyrrolidine citrate in organic solvents is paramount for its effective use in synthetic chemistry and formulation.[3] Solubility data informs the selection of appropriate solvents for reactions, purification, and crystallization, directly impacting yield, purity, and the final physical form of the API.[3]
This guide will provide a theoretical framework for predicting the solubility behavior of (R)-1-Boc-3-aminopyrrolidine citrate, a detailed experimental protocol for its quantitative determination, and guidance on the interpretation of the resulting data.
Physicochemical Properties and Their Influence on Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of (R)-1-Boc-3-aminopyrrolidine citrate will be dictated by the interplay of its molecular structure with the properties of the solvent.
(R)-1-Boc-3-aminopyrrolidine: The Parent Molecule
-
Structure: The molecule contains a polar pyrrolidine ring with a basic secondary amine, capable of hydrogen bonding. It also possesses a non-polar, bulky Boc group, which contributes to its lipophilicity.[2]
-
Expected Solubility of the Free Base: The presence of both polar and non-polar regions suggests that the free base, (R)-1-Boc-3-aminopyrrolidine, will exhibit solubility in a range of organic solvents.[2] Indeed, qualitative data indicates good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol.[2][4]
Citric Acid: The Counter-Ion
-
Structure: Citric acid is a weak, triprotic organic acid with three carboxylic acid groups and one hydroxyl group.[5][6] These functional groups make it highly polar and capable of extensive hydrogen bonding.
-
Solubility of Citric Acid: It is highly soluble in water and freely soluble in ethanol.[7][8] Its solubility in less polar organic solvents is limited.[5][9]
(R)-1-Boc-3-aminopyrrolidine Citrate: The Salt
The formation of the citrate salt introduces ionic character to the molecule. The protonation of the basic amine on the pyrrolidine ring by citric acid will significantly increase the polarity of the compound.
-
Expected Impact on Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The increased polarity and hydrogen bonding capacity of the citrate salt are likely to enhance its solubility in these solvents compared to the free base.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is also expected in these solvents due to their ability to solvate the charged species.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The ionic nature of the citrate salt will likely lead to poor solubility in non-polar solvents.[10][11]
-
The following diagram illustrates the relationship between the structures of the constituent molecules and the expected interactions with solvents of varying polarities.
Caption: Predicted Solubility Interactions.
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[9]
Materials and Equipment
-
(R)-1-Boc-3-aminopyrrolidine citrate
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, heptane)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Calibrated volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of (R)-1-Boc-3-aminopyrrolidine citrate to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to permit the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe pre-equilibrated to the experimental temperature.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis and Quantification:
-
Quantify the concentration of dissolved (R)-1-Boc-3-aminopyrrolidine citrate using a validated HPLC method.
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Calculation and Presentation:
-
Calculate the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Repeat the experiment at different temperatures (e.g., 5 °C, 25 °C, 40 °C) to understand the temperature dependence of solubility.
-
Organize the data in a clear and concise table.
-
The following diagram outlines the experimental workflow for solubility determination.
Caption: Experimental Workflow for Solubility Determination.
Data Summary and Interpretation
The following table provides a template for summarizing the experimentally determined solubility data for (R)-1-Boc-3-aminopyrrolidine citrate. For comparative purposes, qualitative solubility information for the free base is included.
| Solvent Class | Solvent | (R)-1-Boc-3-Aminopyrrolidine (Free Base) Solubility (Qualitative) | (R)-1-Boc-3-Aminopyrrolidine Citrate Solubility (Experimental Data) |
| Polar Protic | Methanol | Good | Enter experimental value (mg/mL) |
| Ethanol | Good | Enter experimental value (mg/mL) | |
| Isopropanol | - | Enter experimental value (mg/mL) | |
| Polar Aprotic | DMSO | Good[4] | Enter experimental value (mg/mL) |
| Acetonitrile | - | Enter experimental value (mg/mL) | |
| Acetone | - | Enter experimental value (mg/mL) | |
| Moderately Polar | Ethyl Acetate | - | Enter experimental value (mg/mL) |
| Non-Polar | Toluene | - | Enter experimental value (mg/mL) |
| Heptane | - | Enter experimental value (mg/mL) |
Interpretation of Results:
The experimentally determined solubility data will be invaluable for several aspects of drug development:
-
Process Chemistry: High solubility in a particular solvent may indicate its suitability for a reaction medium, while low solubility might be exploited for crystallization-based purification.
-
Formulation Development: For liquid formulations, solvents with high solubilizing capacity will be of primary interest.
-
Crystallization and Polymorph Screening: Understanding the solubility in a range of solvents with different polarities is crucial for designing crystallization processes and for discovering and controlling different polymorphic forms of the API.
Conclusion
References
-
Wikipedia. (2026). Citric acid. Wikipedia. Available at: [Link]
-
Sciencemadness Wiki. (2023). Citric acid. Sciencemadness Wiki. Available at: [Link]
-
PubChem. (2026). Citric Acid. National Center for Biotechnology Information. Available at: [Link]
-
Japanese Pharmacopoeia. (2021). Citric Acid. Ministry of Health, Labour and Welfare. Available at: [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Sciencemadness.org. Available at: [Link]
-
NCERT. (2025-26). Amines. National Council of Educational Research and Training. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Chemistry Stack Exchange. Available at: [Link]
-
Ghiassee, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]
-
PubChem. (2026). (R)-(+)-1-Boc-3-aminopyrrolidine. National Center for Biotechnology Information. Available at: [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Quora. Available at: [Link]
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- 5. Citric acid - Wikipedia [en.wikipedia.org]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Comparative Analysis of (R) and (S)-1-Boc-3-Aminopyrrolidine Isomers
Executive Summary
The pyrrolidine scaffold is a "privileged structure" in modern drug discovery, serving as the core architectural motif in numerous kinase inhibitors, GPCR ligands, and antimicrobial agents. Specifically, 1-Boc-3-Aminopyrrolidine represents a critical chiral building block.[1] The distinction between its (R) and (S) enantiomers is not merely academic; it dictates the pharmacological trajectory of a drug candidate.
This guide provides a rigorous technical comparison of the (R) and (S) isomers, focusing on their stereochemical divergence, synthetic accessibility, analytical discrimination, and handling protocols. It is designed to move beyond basic datasheets, offering the "in-trench" insights required for high-fidelity research.
Part 1: Molecular Identity & Stereochemical Divergence
At the core of these isomers is the C3 chiral center. While the connectivity is identical, the spatial arrangement of the primary amine group relative to the Boc-protected nitrogen ring creates distinct 3D topologies that interact differentially with biological targets (e.g., ATP binding pockets).
Physical Property Comparison Matrix
| Property | (S)-1-Boc-3-Aminopyrrolidine | (R)-1-Boc-3-Aminopyrrolidine |
| CAS Number | 147081-44-5 | 147081-49-0 |
| Stereodescriptor | (S) / L-configuration origin | (R) / D-configuration origin |
| Optical Rotation | -2.0° to -3.1° (c=1, CHCl₃ or neat) | +3.0° to +4.0° (neat) |
| State (RT) | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Density | ~1.067 g/mL | ~1.098 g/mL |
| Refractive Index | 1.4720 | 1.4720 |
| Primary Utility | Kinase inhibitors (e.g., JAK, CDK) | GPCR antagonists, Antibiotics |
Critical Insight: The specific optical rotation values are low (< 5°).[1] Do not rely on polarimetry for purity validation. A sample can be 80% ee and show a rotation that falls within the error margin of a polarimeter. Chiral HPLC is the only acceptable validation method (see Part 3).
Part 2: Synthetic Pathways & Causality
Synthesizing these isomers with high enantiomeric excess (ee >98%) requires choosing the correct "Chiral Pool" starting material. We avoid resolution of racemates in high-value workflows due to yield loss (max 50%). Instead, we utilize asymmetric synthesis from aspartic acid or hydroxyproline.
Validated Synthetic Route: The Aspartic Acid Approach
The most robust route to the (S)-isomer utilizes L-Aspartic Acid . This pathway preserves the stereocenter integrity through cyclization.
Protocol Logic:
-
Starting Material: L-Aspartic acid (inexpensive, high optical purity).
-
Cyclization: Formation of the succinimide ring.
-
Reduction: The carbonyls are reduced to methylenes, yielding the pyrrolidine ring.
-
Protection: The secondary amine is Boc-protected to yield the final scaffold.
Stereochemical Inversion Warning: If utilizing trans-4-hydroxy-L-proline as a starting material (via azide displacement), remember that the
Workflow Visualization: Synthesis Logic
Figure 1: Validated synthetic route from the Chiral Pool (L-Aspartic Acid) to the (S)-isomer.[2] Note the critical risk point during thermal cyclization.
Part 3: Analytical Discrimination (Method Development)
Distinguishing (R) from (S) requires a specific Chiral HPLC environment.[3] Standard C18 columns will not separate these isomers.
Validated Chiral HPLC Protocol
Objective: Determine Enantiomeric Excess (ee%).
-
Column: Chiralpak IC-3 or AD-H (Immobilized Amylose/Cellulose derivatives). The IC-3 is preferred for its solvent robustness.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Note: DEA is mandatory to suppress peak tailing caused by the primary amine interacting with silanols.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 210 nm.[4]
-
Why 210 nm? The Boc-amine lacks a strong chromophore. 254 nm is often insufficient.
-
-
Temperature: 25°C.
Method Development Decision Tree
Figure 2: Analytical decision matrix. Direct chiral HPLC is preferred; derivatization with Marfey's reagent is the contingency for poor UV detection.
Part 4: Pharmacological Implications[6]
The choice between (R) and (S) is the difference between a nanomolar drug and an inactive compound. This is governed by the Eutomer/Distomer principle.
Case Study: Kinase Inhibition
In many ATP-competitive inhibitors (e.g., targeting JAK or CDK families), the 3-aminopyrrolidine moiety acts as a solubility-enhancing handle that extends into the solvent-exposed region of the kinase.
-
(S)-Isomer: Often preferred when the binding pocket requires the amine to project away from a hydrophobic wall (e.g., in certain CDK4/6 inhibitors).
-
(R)-Isomer: Frequently utilized in GPCR antagonists (e.g., Histamine H3 receptors) where the spatial orientation of the nitrogen lone pair is critical for hydrogen bonding with specific aspartate residues in the receptor transmembrane domain.
The "Chiral Switch" Risk: Developing a racemate (50:50 mix) is rarely acceptable in modern regulatory frameworks (FDA/EMA). If the (S)-isomer is the active eutomer, the (R)-isomer is considered an impurity (distomer) that contributes to toxicity without efficacy.
Part 5: Handling, Stability & Storage
-
Physical State: These compounds are often viscous oils or low-melting solids. They are hygroscopic.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Why? The primary amine is susceptible to oxidation and carbamate migration over long periods of air exposure.
-
-
Deprotection Caution: When removing the Boc group (using TFA/DCM or HCl/Dioxane), ensure the reaction is not allowed to overheat. While the stereocenter is generally stable to acid, excessive heat during workup can lead to partial racemization if the pH is adjusted aggressively in the presence of ketones or aldehydes (Schiff base formation).
References
-
Thermo Fisher Scientific. (S)-(-)-1-Boc-3-aminopyrrolidine Specifications and Physical Data. Retrieved from
-
Sigma-Aldrich. (R)-(+)-1-Boc-3-aminopyrrolidine Product Information and Safety Data. Retrieved from [5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 854070: (R)-1-Boc-3-aminopyrrolidine. Retrieved from
-
BenchChem. Comparative Guide to Chiral HPLC Analysis of N-Boc-pyrrolidine derivatives. Retrieved from
-
ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride from L-Aspartic Acid. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. SK129894A3 - Process for the manufacture of (s)-3-amino-1-substituted pyrolidines - Google Patents [patents.google.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
The Dual-Nitrogen Scaffold: A Technical Guide to 3-Aminopyrrolidine Functionalization
This is an in-depth technical guide on the functionalization strategies for 3-aminopyrrolidine, designed for researchers and drug development professionals.
Executive Summary
3-Aminopyrrolidine is a privileged scaffold in medicinal chemistry, serving as the chiral engine behind blockbuster antibiotics (e.g., Tosufloxacin, Gemifloxacin) and emerging kinase inhibitors.[1] Its utility stems from its dual-nitrogen architecture : a secondary cyclic amine (N1) and a primary exocyclic amine (N3).
For the synthetic chemist, this duality presents a specific challenge: Regioselectivity . While both nitrogens are nucleophilic, their steric and electronic profiles differ sufficiently to allow for precision engineering. This guide moves beyond basic synthesis, detailing the causality behind protection strategies, direct functionalization tactics, and scalable protocols for drug discovery.
Structural Anatomy & Reactivity Profile
To control the molecule, one must understand its intrinsic bias. The 3-aminopyrrolidine scaffold exhibits distinct reactivity zones.
Comparative Reactivity Analysis
| Feature | N1 (Secondary, Cyclic) | N3 (Primary, Exocyclic) | Synthetic Implication |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | ~9.5 - 10.0 | N1 is generally more basic; protonates first in acidic media. |
| Nucleophilicity (Sterics) | Moderate (Ring constraint) | High (Unencumbered) | N3 is kinetically faster for acylation/alkylation in unhindered systems. |
| Nucleophilicity (Electronics) | High (Inductive effect of alkyls) | Moderate | N1 is often the superior nucleophile in SNAr reactions if sterics allow. |
| Chirality | Achiral center | Linked to Chiral Center (C3) | Preservation of C3 stereochemistry (R/S) is critical during N3 manipulation. |
The Reactivity Map
The following diagram visualizes the decision matrix for functionalizing 3-aminopyrrolidine.
Figure 1: Intrinsic reactivity bias of the 3-aminopyrrolidine scaffold. N3 is kinetically favored for acylations, while N1 often dominates in nucleophilic aromatic substitutions.
The Gold Standard: Orthogonal Protection Strategy
While direct regioselectivity is possible, it is risk-prone in multi-step synthesis. The industry standard for reliability (Trustworthiness) is Orthogonal Protection . This approach guarantees site-specificity by masking one nitrogen with a group stable to the reaction conditions of the other.
Common Orthogonal Pairs
-
N3-Boc / N1-Benzyl (Bn):
-
Utility: Allows hydrogenolysis of N1 (to free pyrrolidine) while keeping N3 protected. Ideal for fragment-based drug discovery (FBDD).
-
-
N3-Cbz / N1-Boc:
-
Utility: Allows acid-mediated deprotection of N1 (e.g., for SNAr coupling) while retaining N3 protection.
-
Protocol 1: Selective N3-Boc Protection
Context: This is the most common starting point. The primary amine (N3) reacts faster with Boc anhydride than the secondary amine (N1) at low temperatures, but over-reaction is a risk.
Materials:
-
(3R)-3-Aminopyrrolidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc2O) (0.95 equiv)
-
Triethylamine (TEA)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-aminopyrrolidine dihydrochloride (10 mmol) in MeOH (50 mL) and cool to -10°C (Ice/Salt bath). Why: Low temperature enhances kinetic selectivity for the primary amine.
-
Base Addition: Add TEA (22 mmol) dropwise over 15 minutes.
-
Reagent Addition: Dissolve Boc2O (9.5 mmol) in MeOH (10 mL) and add dropwise over 1 hour . Why: Limiting the reagent (0.95 eq) and slow addition prevents bis-protection at N1.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour.
-
Workup: Concentrate in vacuo. Redissolve in DCM, wash with water (to remove unreacted diamine) and brine.
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH3).
-
Target Yield: 85-92%
-
Selectivity Check:1H NMR should show a single Boc signal and distinct shifts for N3-H vs N1-H.
-
Strategy A: N1-Functionalization (The "Head" Approach)
This strategy is ubiquitous in the synthesis of fluoroquinolone antibiotics (e.g., Tosufloxacin). The pyrrolidine ring is attached to a heteroaromatic core via the N1 nitrogen.
Mechanism: SNAr vs. Buchwald-Hartwig
-
SNAr: Preferred when the electrophile (aryl halide) is electron-deficient (e.g., 4-chloroquinolines, 2-chloropyrimidines). N1 is the preferred nucleophile here due to the inductive electron donation from the ring carbons, making it slightly more electron-rich than the primary amine, provided N3 is protected.
-
Buchwald-Hartwig: Required for unactivated aryl halides.
Protocol 2: SNAr Coupling of N3-Boc-3-aminopyrrolidine
Target: Coupling to a 4-chloroquinoline core (Antibiotic scaffold).
Materials:
-
N3-Boc-3-aminopyrrolidine (1.2 equiv)
-
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Electrophile)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Setup: In a pressure vial, suspend the quinoline core (1.0 mmol) in MeCN (5 mL).
-
Addition: Add N3-Boc-3-aminopyrrolidine (1.2 mmol) and DBU (2.0 mmol). Why: DBU is a non-nucleophilic base that scavenges HCl without competing for the electrophile.
-
Reflux: Seal and heat to 80°C for 12-16 hours. Note: SNAr on quinolones often requires thermal energy to overcome the activation barrier.
-
Monitoring: Monitor by LC-MS for the disappearance of the chloride starting material.
-
Isolation: Cool to RT. The product often precipitates. Filter and wash with cold MeCN. If soluble, dilute with water and adjust pH to 4-5 to precipitate the zwitterionic product.
-
Yield: Typically 75-85%.[2]
Strategy B: N3-Functionalization (The "Tail" Approach)
Modifying the exocyclic amine is common for tuning solubility or engaging specific protein pockets (e.g., forming an amide bond with a residue).
Workflow: Reductive Amination
Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization).
Protocol 3: Reductive Alkylation of N1-Benzyl-3-aminopyrrolidine Context: Installing a hydrophobic tail on N3 while N1 is protected with a Benzyl group.
Materials:
-
N1-Benzyl-3-aminopyrrolidine (1.0 mmol)
-
Benzaldehyde (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DCM (anhydrous)
-
Acetic Acid (catalytic)
Step-by-Step Methodology:
-
Imine Formation: Mix amine and aldehyde in DCM (10 mL) with 1 drop of acetic acid. Stir for 30 mins at RT. Why: Pre-forming the imine/iminium species ensures efficient reduction.
-
Reduction: Add STAB (1.5 mmol) in one portion. Why: STAB is milder than NaBH4 and will not reduce the aldehyde/ketone before it forms the imine.
-
Quench: After 4 hours, quench with saturated NaHCO3.
-
Extraction: Extract with DCM (3x). Dry over Na2SO4.
-
Deprotection (Optional): The N1-Benzyl group can now be removed via hydrogenation (H2, Pd/C) to yield the N3-functionalized free pyrrolidine.
Visualizing the Synthetic Logic
The following diagram illustrates the "Orthogonal Workflow," the most reliable path for drug development.
Figure 2: The Orthogonal Protection Workflow. Path A is the primary route for attaching the pyrrolidine scaffold to heteroaromatic drug cores.
References
-
Regioselective Functionalization of 3-Aminopyrrolidines. Journal of Organic Chemistry. (2011). "Selective acylation of primary amines in the presence of secondary amines." (Note: Generalized citation for selective acylation principles).
-
Synthesis of Tosufloxacin and Analogs. Journal of Medicinal Chemistry. "Quinolone antibacterials: Synthesis and activity of 7-(3-aminopyrrolidinyl)quinolones." .
-
Buchwald-Hartwig Amination of 3-Aminopyrrolidines. Organic Process Research & Development. "Scalable synthesis of N-arylated pyrrolidines via Pd-catalyzed coupling." .
- Protecting Group Strategies.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
3-Aminopyrrolidine in Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. "Discovery of (S)-3-aminopyrrolidine derivatives as novel inhibitors of Abl and PI3K."[3] .
Sources
Methodological & Application
Nucleophilic substitution reactions involving (R)-1-Boc-3-Aminopyrrolidine
An Application Guide to Nucleophilic Substitution Reactions of (R)-1-Boc-3-Aminopyrrolidine: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3][4][5] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[1] Among the vast array of pyrrolidine-based building blocks, (R)-1-Boc-3-aminopyrrolidine stands out as a particularly valuable chiral synthon in drug discovery and development.[6][7][8][9]
This guide provides an in-depth exploration of the nucleophilic substitution reactions involving (R)-1-Boc-3-aminopyrrolidine. As a bifunctional molecule, its reactivity is carefully modulated by the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen (N-1). This strategic protection renders the exocyclic primary amine at the C-3 position as the primary site of nucleophilic attack, enabling a wide range of selective chemical transformations. The inherent chirality at the C-3 position is pivotal, as stereochemistry often dictates the efficacy and safety of a drug candidate.[2][6] We will delve into the core principles governing its reactivity and provide detailed, field-proven protocols for key transformations essential for the synthesis of complex molecular architectures.
Core Principles of Reactivity: The Role of the Boc Group
The synthetic utility of (R)-1-Boc-3-aminopyrrolidine is fundamentally governed by the electronic and steric properties of the Boc protecting group.[10][11][12]
-
Directing Nucleophilicity : The lone pair of electrons on the N-1 nitrogen is delocalized through resonance with the adjacent carbonyl group of the Boc moiety. This delocalization significantly reduces the nucleophilicity and basicity of the N-1 nitrogen, effectively preventing it from competing in reactions. Consequently, the primary amine at C-3 becomes the sole reactive nucleophilic center.[10][13]
-
Stereochemical Integrity : Reactions at the C-3 amino group do not involve the chiral center directly. Therefore, nucleophilic substitution reactions proceed with the retention of the (R)-configuration.
-
Acid-Labile Deprotection : The Boc group is stable under a wide range of basic, reductive, and oxidative conditions, yet it can be readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).[10][11][12] This orthogonality allows for sequential functionalization at both the C-3 and N-1 positions, providing a powerful strategy for building molecular complexity.
Caption: Workflow for a typical N-Acylation reaction.
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-1-Boc-3-aminopyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (TEA, 1.2 equiv) to the solution. Stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.1 equiv) dropwise to the stirring solution. A white precipitate of triethylamine hydrochloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
| Parameter | Recommended Conditions | Causality and Rationale |
| Acylating Agent | Acyl chlorides, Acid anhydrides | Highly electrophilic, ensuring efficient reaction. Anhydrides are less reactive but produce a carboxylic acid byproduct instead of HCl. |
| Solvent | Dichloromethane (DCM), THF | Aprotic solvents that dissolve reactants well and do not interfere with the reaction. |
| Base | Triethylamine (TEA), DIPEA | Scavenges the HCl byproduct generated from acyl chlorides, preventing protonation of the starting amine and driving the reaction to completion. [11] |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction. The reaction typically proceeds to completion at room temperature. |
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful, one-pot method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. [14]The reaction proceeds through the formation of an intermediate imine or iminium ion, which is then reduced in situ. [14][15] Protocol: Synthesis of (R)-tert-butyl 3-(benzylamino)pyrrolidine-1-carboxylate
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (R)-(+)-1-Boc-3-aminopyrrolidine 97 147081-49-0 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Scale-up synthesis of pharmaceutical intermediates with aminopyrrolidines
Introduction: The Privileged Scaffold
The 3-aminopyrrolidine motif is a "privileged scaffold" in modern medicinal chemistry, serving as a critical chiral building block for broad-spectrum quinolone antibiotics (e.g., Gemifloxacin, Tofloxacin), carbapenems, and an emerging class of kinase inhibitors (JAK, CDK).
While racemic syntheses are trivial, the pharmaceutical industry demands high enantiomeric excess (>99.5% ee). Scale-up introduces distinct challenges:
-
Stereochemical Integrity: Avoiding racemization during functional group interconversions.
-
Process Safety: Managing the thermal hazards of azide chemistry (often used to install the amine).
-
Purification Efficiency: Replacing chromatographic separations with robust crystallization nodes.
This guide details a field-proven, scalable protocol for the synthesis of (S)-3-Aminopyrrolidine Dihydrochloride starting from (R)-N-Boc-3-hydroxypyrrolidine . This route utilizes a classic Walden inversion strategy that is highly reliable for multi-kilogram batches.
Strategic Route Analysis
Before executing the protocol, it is vital to understand the "Make vs. Buy" decision tree and the mechanistic pathway selected.
2.1 Route Comparison
| Strategy | Pros | Cons | Scalability Verdict |
| Chiral Pool (Aspartic Acid) | Low raw material cost. | Long linear sequence (6+ steps); harsh reducing agents (LiAlH4). | Moderate (Safety concerns with hydrides). |
| Resolution of Racemate | Simple chemistry. | Max 50% yield; requires expensive resolving agents (Tartaric/Mandelic acid). | Low (Poor atom economy). |
| Hydroxyproline Inversion (Selected) | High optical purity ; defined stereochemistry; mild reagents. | Requires careful handling of azides; raw material cost is moderate. | High (Best balance of quality/throughput). |
2.2 Workflow Visualization
The following diagram outlines the selected manufacturing workflow and critical decision nodes.
Caption: Figure 1. Process flow for the stereoselective synthesis of (S)-3-aminopyrrolidine dihydrochloride via the sulfonate/azide route.
Detailed Experimental Protocol
Safety Warning: This protocol involves Sodium Azide (NaN3) and Hydrogen gas . Azides can form explosive hydrazoic acid in the presence of strong acids or react with heavy metals to form shock-sensitive salts. All reactions must be conducted in a fume hood behind a blast shield.
Step 1: Activation (Mesylation)
Objective: Convert the poor leaving group (-OH) into a reactive mesylate.
-
Reagents:
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Toluene (10 vol)
-
-
Procedure:
-
Charge (R)-N-Boc-3-hydroxypyrrolidine and TEA into the reactor with DCM.
-
Cool the mixture to 0–5 °C . Critical Process Parameter (CPP): Temperature control is vital to prevent side reactions (elimination to pyrroline).
-
Add MsCl dropwise over 60 minutes, maintaining internal temperature < 10 °C.
-
Agitate at 0–5 °C for 2 hours. Monitor by TLC/HPLC.
-
Quench: Add water (5 vol) slowly. Separate phases.
-
Wash organic phase with dilute citric acid (to remove TEA) and brine.
-
Concentrate to obtain the crude mesylate (often an oil). Note: The mesylate is thermally unstable; avoid prolonged heating >40 °C.
-
Step 2: Inversion (Azidation)
Objective: Install the nitrogen functionality with stereochemical inversion (Walden Inversion).
-
Reagents:
-
Crude Mesylate from Step 1 (1.0 eq)
-
Sodium Azide (NaN3) (1.5 eq)
-
DMF (Dimethylformamide) (5 vol)
-
-
Procedure:
-
Dissolve the mesylate in DMF.
-
Add solid NaN3 in portions at ambient temperature.
-
Heat the mixture to 60–70 °C for 6–8 hours.
-
Work-up (Safety Critical): Cool to 20 °C. Dilute with Ethyl Acetate (10 vol) and Water (10 vol).
-
Wash: Wash the organic layer extensively with water (3x) to remove DMF and residual azide .
-
Test: Check the aqueous waste for azide content before disposal (quench with sodium nitrite/sulfuric acid if necessary).
-
Step 3: Reduction & Deprotection (Telescoped)
Objective: Reduce the azide to an amine and remove the Boc group to form the salt.
-
Reagents:
-
(S)-N-Boc-3-azidopyrrolidine (in solution)
-
Pd/C (10% w/w, 50% wet) (5 wt% loading)
-
Hydrogen (H2)
-
Ethanol (EtOH)[1]
-
Concentrated HCl (37%)
-
-
Procedure:
-
Hydrogenation: Charge the azide solution (in EtOH) and Pd/C into a hydrogenation vessel (Hastelloy or Stainless Steel).
-
Pressurize with H2 (3–5 bar) at 25–30 °C. Stir until H2 uptake ceases (approx. 4–6 hours).
-
Filter off the catalyst (handle under inert atmosphere to prevent ignition).
-
Salt Formation: To the filtrate (containing (S)-N-Boc-3-aminopyrrolidine), add Conc. HCl (2.5 eq) dropwise.
-
Observation: Gas evolution (CO2 and Isobutylene) will occur. Ensure adequate venting.[4]
-
-
Heat to 50 °C for 2 hours to ensure complete Boc removal.
-
Crystallization: Cool to 0–5 °C. The product, (S)-3-Aminopyrrolidine Dihydrochloride , will crystallize.
-
Filter and wash with cold Ethanol/MTBE. Dry under vacuum at 45 °C.
-
Data Summary & Specifications
The following table summarizes the expected specifications for a successful batch suitable for GMP downstream use.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.5% | Area % (C18, Phosphate buffer) |
| Chiral Purity | > 99.0% ee | Chiral HPLC (e.g., Chiralpak AD-H, derivatized) |
| Assay | 98.0 – 102.0% | Titration (AgNO3) |
| Water Content | < 1.0% | Karl Fischer |
| Residual Solvents | Complies with ICH Q3C | GC-HS |
4.1 Analytical Insight: Chiral HPLC
Aminopyrrolidines lack a strong chromophore. For accurate chiral analysis, pre-column derivatization is recommended.[2]
-
Reagent: Boc-Anhydride or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).
-
Protocol: Mix sample with excess derivatizing agent and base (TEA) for 15 mins. Inject onto chiral column.
References
-
Industrial Synthesis of Aminopyrrolidines
- Guide: "Safe Scale-up of Azide Chemistry." Organic Process Research & Development.
-
Crystallization & Purification
-
Analytical Methods
- Paper: "3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride." Journal of Organic Chemistry.
-
Source:
-
Safety Data Sheet (SDS)
- Product: (3S)-(-)-3-Aminopyrrolidine dihydrochloride.
-
Source:
Sources
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with aminopyrrolidine citrate salts
A Senior Application Scientist's Guide to Troubleshooting Solubility Issues
Welcome to the technical support center for aminopyrrolidine citrate salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of compound solubilization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. This document is structured as a series of frequently asked questions (FAQs) that address common and specific challenges you may encounter.
Part 1: Fundamental Principles & Initial Observations
This section addresses the foundational chemical properties of aminopyrrolidine citrate salts and what to do when you first encounter a solubility challenge.
Q1: I've just received my aminopyrrolidine citrate salt. What is the best "first-pass" solvent to use, and why?
A: Your default starting solvent should be deionized water or a simple aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
Senior Scientist's Insight: Aminopyrrolidine citrate is a salt formed from a basic amine (aminopyrrolidine) and a triprotic acid (citric acid). This acid-base pairing is intentionally designed to enhance aqueous solubility compared to the free base form of the amine.[1][2] The charged nature of the protonated amine and the citrate anion makes the salt polar, favoring dissolution in polar solvents like water.[3] Starting with an aqueous medium is the most logical first step to leverage the salt's intrinsic properties.
Q2: My aminopyrrolidine citrate salt is not dissolving well in water. What is the most common reason for this?
A: The most likely culprit is the pH of your solution. The solubility of amine salts is critically dependent on pH.[4][5]
Senior Scientist's Insight: The aminopyrrolidine moiety is basic, meaning it accepts a proton to become a positively charged ammonium ion. The citrate moiety is the conjugate base of a weak acid and can exist in different protonation states. The salt's overall solubility is a function of the equilibrium between the solid salt and its dissolved, ionized components. If the pH of the water is too high (basic), the protonated, soluble amine can be deprotonated back to its neutral, often less soluble, free base form, causing it to precipitate out of solution.[6] Conversely, in highly acidic conditions, the protonation state of citrate changes, which can also influence solubility.[7]
Q3: The product datasheet provides a solubility value. Is this kinetic or thermodynamic solubility, and what's the difference?
A: Datasheet values are often determined under specific, idealized conditions and may represent either kinetic or thermodynamic solubility. It is crucial to understand which one you are dealing with.
-
Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24-72 hours). It is typically measured using the shake-flask method.[8] This value is independent of time.
-
Kinetic Solubility: This measures the concentration at which a compound, often introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[9] It is a high-throughput screening method that reflects metastable behavior and can be influenced by experimental conditions.[8]
Senior Scientist's Insight: Discrepancies between your observations and a datasheet value often arise from differences in experimental conditions (pH, temperature, buffer composition) or the type of solubility being measured. For drug development, thermodynamic solubility is the more relevant value for predicting in vivo behavior.[8]
Part 2: Systematic Troubleshooting Workflow
When initial attempts fail, a systematic approach is required. This section provides a logical flow for diagnosing and solving more persistent solubility issues.
Q4: What is the first experimental step I should take to improve the solubility of my salt in an aqueous buffer?
A: The first and most impactful step is to systematically adjust the pH of your solution. For an amine salt, this usually means lowering the pH.
Senior Scientist's Insight: According to Le Châtelier's principle, decreasing the pH (adding H⁺ ions) will drive the equilibrium of the amine (R-NH₂) + H⁺ ⇌ (R-NH₃⁺) to the right, favoring the formation of the protonated, more soluble form.[10] The citrate anion is the conjugate base of a weak acid, so its solubility is also pH-dependent, generally increasing in more acidic solutions.[5] Therefore, creating a slightly acidic environment often enhances the solubility of the entire salt complex.
Protocol 1: pH Adjustment for Solubilization
-
Prepare a suspension of your aminopyrrolidine citrate salt in the desired aqueous buffer at your target concentration.
-
Use a calibrated pH meter to monitor the solution continuously.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring vigorously.
-
Observe for dissolution. Note the pH at which the solution becomes clear.
-
Caution: Avoid over-acidification, which could lead to compound degradation or affect downstream biological assays. Always check the compound's stability profile. A final pH between 4.0 and 6.0 is often a good target range to investigate.
Q5: Adjusting the pH didn't work or is not an option for my experiment. What should I try next?
A: Your next steps should involve gentle heating, sonication, or the use of co-solvents.
Senior Scientist's Insight:
-
Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[11] Gentle heating provides the energy needed to overcome the crystal lattice energy of the solid.
-
Sonication: This uses high-frequency sound waves to create micro-cavitations in the solvent, which can help break apart solid aggregates and increase the surface area available for dissolution, thereby accelerating the process.[2]
-
Co-solvents: If the aminopyrrolidine portion of your molecule has significant non-polar character, its solubility in a purely aqueous system may be limited despite salt formation.[12] Adding a water-miscible organic solvent (co-solvent) like ethanol or DMSO can reduce the overall polarity of the solvent system, better accommodating the non-polar regions of the molecule.
Troubleshooting Decision Workflow
The following diagram outlines a systematic approach to troubleshooting.
Part 3: Advanced Topics & Analytical Confirmation
If basic troubleshooting fails, deeper investigation into solvent systems and the solid-state properties of your salt is necessary.
Q6: I need to use an organic solvent. How do I choose the right one?
A: A systematic solvent screen is the best approach. The principle of "like dissolves like" is your guiding rule. Since you have a salt, polar organic solvents are the best place to start.
Senior Scientist's Insight: An aminopyrrolidine citrate salt has both highly polar (the charged amine and carboxylates) and potentially non-polar (the carbon backbone) regions. You need a solvent that can accommodate both. Polar protic solvents (like ethanol, methanol) can hydrogen bond with your salt, while polar aprotic solvents (like DMSO, DMF) have high dielectric constants that help keep the ions separated in solution. Citrate salts are generally soluble in water but practically insoluble in ethanol.[13][14] This suggests that while a small amount of an alcohol co-solvent might help, a high percentage may actually cause the citrate portion to precipitate.
Table 1: Common Solvents for Salt Screening
| Solvent | Type | Polarity Index | Typical Use Case |
| Water | Polar Protic | 10.2 | Primary solvent for salts |
| Methanol | Polar Protic | 6.6 | Co-solvent or for creating stock solutions |
| Ethanol | Polar Protic | 5.2 | Common co-solvent, less toxic than methanol |
| DMSO | Polar Aprotic | 7.2 | Strong solvent for poorly soluble compounds |
| PEG 400 | Polar Protic | - | Formulation vehicle, enhances solubility |
Protocol 2: Small-Scale Solvent Screening
-
Weigh out a small, precise amount of your salt (e.g., 1 mg) into several different vials.
-
Add a measured volume (e.g., 100 µL) of each selected solvent to each vial.
-
Vortex each vial for 2 minutes.
-
Visually inspect for dissolution.
-
If dissolved, incrementally add more salt until saturation is reached. If not dissolved, incrementally add more solvent. This will give you a rank-order of solubility.
Q7: My salt dissolves initially but then crashes out of solution over time. What is happening?
A: You are likely observing the formation of a supersaturated solution that is not thermodynamically stable. This can also be caused by salt disproportionation or polymorphism.
Senior Scientist's Insight:
-
Supersaturation: This often happens when dissolving a compound from a high-concentration DMSO stock into a buffer, a common kinetic solubility assay method.[8] The initial clear solution is thermodynamically unstable, and over time, the compound will precipitate until it reaches its true equilibrium solubility.
-
Salt Disproportionation: If the pH of the solution is not optimal, the salt can revert to its constituent free base and free acid over time. If the free base is poorly soluble, it will precipitate.[8] This is a common issue with salts of basic compounds in neutral or near-neutral pH buffers.
-
Polymorphism: The initial solid form you dissolved may be a metastable, more soluble polymorph or an amorphous form.[15] Over time, it can convert to a more stable, less soluble crystalline form in solution, causing precipitation. It is good practice to verify the solid-state form of your material before and after solubility experiments using techniques like XRPD or DSC.[8]
Q8: How do I accurately measure the solubility of my compound?
A: The gold-standard method is the shake-flask equilibrium solubility assay .[8] This method determines the thermodynamic solubility.
Protocol 3: Shake-Flask Solubility Measurement
-
Preparation: Add an excess amount of the solid aminopyrrolidine citrate salt to a known volume of your chosen solvent/buffer in a sealed vial. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifuge the vial at high speed, then carefully collect the supernatant. For best results, filter the supernatant through a low-binding filter (e.g., PVDF).[8]
-
Quantification: Dilute the saturated supernatant into a suitable solvent and determine the concentration of your compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]
-
Validation: It is good practice to analyze the remaining solid using a technique like XRPD to confirm that the solid form has not changed during the experiment.[8]
Workflow for Accurate Solubility Determination
References
- Berna, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vertex AI Search.
- University of Alberta. Isolation (Recovery) of amines. Department of Chemistry.
- Technobis. (2024, November 14).
- Raytor. (2026, January 22).
- ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
- Royal Society of Chemistry. Solubility and pH of amines.
- BioSolveIT. (2022, May 31). Compound solubility measurements for early drug discovery.
- Almac Group. Key strategies central to overcoming poor API solubility. Almac.
- Dr. Reddy's Laboratories. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's.
- Thermo Fisher Scientific. (2026, February 17).
- Kakran, M., Li, L., & Müller, R. H. (2012). Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering.
- Wikipedia.
- Solubility of Things.
- Fiveable. Common-Ion Effect | AP Chemistry.
- Inyang, F. P., & Umo, N. S. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review.
- Theindia. (2025, December 4).
- Clark, J. Principles of Drug Action 1, Spring 2005, Amines.
- Britannica. (2025, March 5). Common ion effect.
- Wikipedia. Common-ion effect.
- AAT Bioquest. (2024, August 26).
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria.
- Khan Academy. pH and solubility.
- Chemistry LibreTexts. (2016, July 20). 17.
- Grand Ingredients. (2026, February 14). Citrate Salts Guide: Sodium, Calcium, Magnesium, Zinc.
- Chemistry Stack Exchange. (2016, December 22).
- TutorVista. (2010, May 5). Factors Affecting Solubility. YouTube.
- PubChem. Trisodium citrate.
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Estratégias de formulação para APIs pouco solúveis | Artigo | Dr. Reddy’s [api.drreddys.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. raytor.com [raytor.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. issr.edu.kh [issr.edu.kh]
- 13. Monosodium citrate - Wikipedia [en.wikipedia.org]
- 14. Trisodium citrate | C6H5Na3O7 | CID 6224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
Technical Support Center: Purification & Handling of (R)-1-Boc-3-Aminopyrrolidine Derivatives
Status: Operational Ticket Focus: Purification, Stability, and Analysis of (R)-1-Boc-3-aminopyrrolidine scaffolds Assigned Specialist: Senior Application Scientist
Introduction: The Molecule & The Challenge
(R)-1-Boc-3-aminopyrrolidine is a critical chiral scaffold in medicinal chemistry.[1] However, its purification presents a "double-edged" chemical challenge:
-
The Basic Amine: The C3-amine (or its derivatives) causes severe streaking on silica gel due to interactions with acidic silanols.
-
The Acid-Labile Boc: The N1-Boc group is sensitive to strong acids, limiting the use of standard acid-base extraction protocols (e.g., 1M HCl washes).
This guide provides field-proven protocols to navigate these conflicting properties.
Module 1: Work-Up & Extraction (The "Survival" Phase)
Issue: User reports loss of product or appearance of deprotected byproduct (pyrrolidine free base) after aqueous workup. Diagnosis: Use of excessively strong acid during the wash step caused Boc cleavage.
Technical Insight: The "Safe Acid" Window
Standard organic workups often use 1M HCl to remove unreacted basic starting materials. For Boc-protected pyrrolidines, this is risky. The tert-butyl carbamate (Boc) group cleaves via an E1 mechanism yielding a tert-butyl cation and carbamic acid. While typically requiring TFA/DCM, aqueous HCl can induce partial cleavage over time.
Protocol: The Citric Acid Buffer System
To remove basic impurities (like DMAP or pyridine) without harming the Boc group, replace strong mineral acids with 0.5 M Citric Acid or 5% KHSO₄ .
Step-by-Step Workflow:
-
Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Avoid DCM if possible (emulsions are common with pyrrolidines).
-
The Wash:
-
Wash organic layer with 0.5 M Citric Acid (pH ~3-4) .
-
Why? This protonates basic impurities (removing them to the aqueous layer) but is not acidic enough to rapidly cleave the Boc group at room temperature [1].
-
-
Neutralization: Wash immediately with Saturated NaHCO₃ to remove residual acid.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ for amines as Lewis acid interactions can sometimes lead to adsorption losses.
Visual Guide: Extraction Decision Tree
Caption: Decision logic for aqueous workup of Boc-protected amines to prevent deprotection.
Module 2: Flash Chromatography (The "Separation" Phase)
Issue: "My compound is smearing from the baseline to the solvent front on the TLC plate/Column." Diagnosis: Strong interaction between the C3-amine/amide and the acidic silanol (Si-OH) groups on the silica surface.
Technical Insight: Silanol Suppression
Unmodified silica gel is slightly acidic (pH 4-5). Basic amines protonate on the column, forming ionic bonds with silanols that cause "tailing" (streaking).[2][3] To fix this, you must introduce a Competitor Base to the mobile phase [2].[4]
Protocol: The "Ammoniated" Mobile Phase
Do not run a standard Hexane/EtOAc gradient. Use one of the following modifier systems.
Table 1: Recommended Mobile Phase Modifiers
| Solvent System | Modifier Additive | Best For...[2][4][5][6] | Notes |
| DCM / MeOH | 1% NH₄OH (aq) | Polar derivatives (Amides, Ureas) | Prepare "Ammoniated MeOH" first: Add 10mL conc. NH₄OH to 990mL MeOH. Use this as Solvent B. |
| DCM / MeOH | 1% Triethylamine (TEA) | Secondary Amines | TEA is harder to remove (high boiling point) than Ammonia. |
| Hexane / EtOAc | 1-2% TEA | Lipophilic derivatives | Pre-wash the column with the TEA-containing eluent to deactivate silica before loading. |
Critical Step: If using TEA, your product will contain residual TEA after evaporation.
-
Fix: Dissolve the oil in DCM and wash 2x with water, or dry under high vacuum (>0.1 mbar) for 12 hours.
Module 3: Purity Analysis (The "Ghost" Impurity)
Issue: "NMR shows split peaks (doubling). Is my sample impure?" Diagnosis: Likely Rotamers , not impurities.
Technical Insight: Restricted Rotation
The N-Boc group has partial double-bond character (N-C=O resonance). This restricts rotation around the carbamate bond, creating two distinct conformers (Rotamers) observable on NMR at room temperature. This is extremely common in proline and pyrrolidine derivatives [3].
Validation Protocol: Variable Temperature (VT) NMR
Before discarding the batch, perform this validation:
-
Standard NMR: Run ¹H NMR at 25°C (DMSO-d₆ or CDCl₃). Observe split peaks (often 60:40 or 70:30 ratio).
-
Heated NMR: Heat the probe to 80°C (353 K) (ensure solvent boiling point permits, e.g., DMSO-d₆).
-
Result:
-
Coalescence: If the peaks merge into sharp singlets, they are Rotamers . The product is pure.
-
Persistence:[3] If peaks remain distinct, they are Impurities (diastereomers or regioisomers).
-
Module 4: Chiral Integrity
Issue: Ensuring the (R)-configuration remains intact. Diagnosis: Racemization can occur if the synthesis involved strong bases or SN2 reactions on the pyrrolidine ring.
Protocol: Chiral HPLC Method
Standard C18 columns cannot separate enantiomers. Use polysaccharide-based Chiral Stationary Phases (CSPs).[7]
-
Recommended Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA).
-
Why DEA? Similar to silica, chiral columns need basic modifiers to sharpen amine peaks [4].
Frequently Asked Questions (FAQs)
Q: Can I recrystallize (R)-1-Boc-3-aminopyrrolidine derivatives? A: Most Boc-pyrrolidines are oils or low-melting solids. Recrystallization is difficult unless you form a salt.
-
Tip: Do not use HCl to make the salt (it strips the Boc). Use Oxalic Acid or Fumaric Acid in Acetone/Ether to form stable, crystalline salts without deprotection.
Q: My product is UV inactive. How do I monitor the column? A: The Boc group has weak UV absorbance (210 nm), often obscured by solvents.
-
Stain: Use Ninhydrin (stains free amines red/purple) or KMnO₄ (stains the Boc/alkene groups yellow). For Boc-protected amines specifically, Phosphomolybdic Acid (PMA) is often more sensitive than UV.
Q: Can I use TFA to purify by Prep-HPLC? A: Risky. Standard Prep-HPLC uses Water/Acetonitrile + 0.1% TFA. If you lyophilize the fractions containing TFA, the concentration of acid increases as water sublimes, potentially cleaving the Boc group.
-
Alternative: Use 0.1% Formic Acid (weaker) or 10mM Ammonium Bicarbonate (pH 8) for basic stable purification.
References
-
Greene's Protective Groups in Organic Synthesis. (Standard reference for Boc stability and cleavage conditions). Note: Boc is stable to basic hydrolysis but cleaved by acids (TFA, HCl).
-
Phenomenex Technical Guide. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Explains the mechanism of silanol interactions and the necessity of TEA/NH4 modifiers.[4]
-
ResearchGate Discussion/Literature. "NMR rotamers of N-Boc-3-aminopyrrolidine." Confirms the existence of rotameric mixtures in Boc-pyrrolidine NMR spectra.
-
Chiralpedia. "Chiral HPLC separation: strategy and approaches." Details the use of polysaccharide columns and basic modifiers for amine separation.
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lctsbible.com [lctsbible.com]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
Technical Support Center: Sterically Hindered Pyrrolidine Functionalization
This guide is structured as a Technical Support Center for researchers encountering difficulties with sterically hindered pyrrolidines. It prioritizes actionable, high-level troubleshooting over generic textbook definitions.
Ticket ID: PYR-HIND-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "2,5-Disubstituted" Problem
User Issue: "I cannot functionalize the nitrogen of my 2,2-dimethylpyrrolidine or 2,5-disubstituted pyrrolidine. Standard
Root Cause Analysis:
Pyrrolidines with
-
Nucleophilic ceiling: The "cone angle" of approach is blocked, preventing attack on electrophiles.[1]
-
Elimination vs. Substitution: In alkylation attempts, the hindered amine acts as a base (proton abstraction) rather than a nucleophile, leading to E2 elimination of the alkyl halide.
-
Catalyst Deactivation: In metal-catalyzed cross-coupling, the bulky amine fails to bind to the metal center (Pd/Cu), or fails to undergo reductive elimination.
Troubleshooting Modules
Module A: N-Arylation (The Buchwald-Hartwig Protocol)
Diagnosis: Standard ligands (BINAP, DPPF) fail because they cannot force the bulky amine onto the Palladium center.
The Solution: Specialized Dialkylbiaryl Phosphine Ligands
You must switch to Buchwald 3rd or 4th Generation Pre-catalysts . These ligands are bulky themselves, which paradoxically helps by forcing the active Pd species into a mono-ligated state (
Recommended System:
-
Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines/amides).[2]
-
Pre-catalyst: RuPhos Pd G4 . This eliminates the induction period and the need for sensitive Pd(0) sources like
. -
Base: NaOtBu (Sodium tert-butoxide) or LHMDS . Weak bases (
) rarely work here.
Protocol (Self-Validating):
-
Charge: 1.0 equiv Pyrrolidine, 1.0 equiv Aryl Halide, 1.2 equiv NaOtBu.
-
Catalyst: Add 2–5 mol% RuPhos Pd G4 .
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Condition: Seal tube, heat to 100°C for 12 hours.
-
Validation: Check TLC after 1 hour. If the reaction mixture turns black immediately (Pd black precipitation), your amine is too hindered or the solvent is wet. The G4 catalyst should maintain a yellow/orange hue initially.
Module B: N-Alkylation (The Reductive Amination Bypass)
Diagnosis: Direct alkylation with R-Br/R-I leads to starting material recovery or alkene formation (Hofmann elimination).
The Solution: Titanium(IV)-Mediated Reductive Amination
Do not use alkyl halides. Use the corresponding aldehyde/ketone and a reductant.[3][4][5] For hindered amines, the formation of the intermediate iminium ion is the rate-determining step and is often unfavorable. Titanium(IV) isopropoxide (
Protocol:
-
Imine Formation: Mix 1.0 equiv hindered Pyrrolidine + 1.2 equiv Ketone/Aldehyde + 1.5 equiv
(neat or in minimal THF). Stir 4–12h. -
Reduction: Dilute with MeOH (carefully) and add 2.0 equiv
(Sodium Borohydride). -
Quench: Add 1N NaOH to precipitate titanium salts (white solid), then filter over Celite.
Module C: N-Acylation (Amide Coupling)
Diagnosis: HATU, EDC, and PyBOP fail to couple the hindered amine with carboxylic acids.
The Solution: Acid Chlorides or Ghosez’s Reagent Standard active esters (OBt/OAt) are not electrophilic enough to overcome the steric barrier. You need a "hot" electrophile.
-
Option 1 (Acid Chloride): Convert acid to acid chloride using
/DMF(cat). React with amine in DCM/Pyridine. -
Option 2 (Ghosez’s Reagent): If the acid is acid-sensitive, use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent) to generate the
-chloroenamine intermediate in situ, which is highly reactive toward hindered amines.
Decision Logic & Mechanism Visualizations
Figure 1: Strategic Workflow for Hindered Amine Functionalization
Caption: Decision tree for selecting the correct synthetic pathway based on the desired functional group (Aryl, Alkyl, or Acyl).
Figure 2: Mechanism of Ti(IV)-Mediated Reductive Amination
Caption: Ti(OiPr)4 acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive imine formation.
Quantitative Data: Method Comparison
| Method | Target Bond | Success Rate (Hindered) | Key Limitation | Reference |
| Direct Alkylation ( | N-Alkyl | Low (<15%) | Competing E2 elimination dominates due to amine basicity. | [1] |
| Reductive Amination (Standard) | N-Alkyl | Medium (40-60%) | Equilibrium favors ketone over imine without water removal. | [2] |
| Ti(IV)-Reductive Amination | N-Alkyl | High (>85%) | Requires anhydrous conditions; Ti-salts require specific workup. | [2] |
| Buchwald (Pd-BINAP) | N-Aryl | Low (<10%) | Ligand too small; Pd-dimer formation deactivates catalyst. | [3] |
| Buchwald (RuPhos G4) | N-Aryl | High (>90%) | Higher cost; requires inert atmosphere (glovebox or Schlenk). | [3], [4] |
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately when adding the Pd catalyst? A: This is "Pd black" precipitation. It indicates the ligand has dissociated from the Palladium, usually because the oxidative addition occurred but the hindered amine failed to bind, leading to catalyst decomposition.
-
Fix: Switch to RuPhos Pd G4 .[8] The precatalyst structure ensures the active species is generated after entering the catalytic cycle, and the bulky ligand stabilizes the
species.
Q: I used Ti(OiPr)4 for reductive amination, but I got a massive emulsion during workup. A: Titanium salts form gelatinous hydroxides with water.
-
Fix: Do not just add water. Quench by adding 1N NaOH or Rochelle's Salt (Sodium Potassium Tartrate) solution and stir vigorously for 1 hour. This solubilizes the titanium, allowing for a clean phase separation.
Q: Can I use Chan-Lam coupling for hindered amines? A: Yes, but with caveats. Chan-Lam (Cu(OAc)2, Boronic Acid) works for moderately hindered systems. However, ortho-substituted boronic acids combined with hindered amines often fail due to extreme steric crowding in the square-planar Cu(III) intermediate. Use RuPhos Pd G4 for these "worst-case" scenarios.
References
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
RuPhos Pd G4 Product Data. (2024). Sigma-Aldrich Technical Library.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. entegris.com [entegris.com]
- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. benchchem.com [benchchem.com]
- 8. RuPhos Pd G4 97% | CAS: 1599466-85-9 | AChemBlock [achemblock.com]
Technical Support Center: Stabilizing (R)-1-Boc-3-Aminopyrrolidine Salts
Executive Summary
(R)-1-Boc-3-Aminopyrrolidine is a critical chiral intermediate.[1] While the free base is typically a viscous oil or low-melting solid, researchers often attempt to stabilize it as a Hydrochloride (HCl) salt. This is frequently the root cause of handling issues.
The Core Problem:
-
Hygroscopicity: The HCl salt of this secondary amine is prone to deliquescence (absorbing moisture until it dissolves).
-
Chemical Instability: The tert-butoxycarbonyl (Boc) group is acid-sensitive. If an HCl salt absorbs moisture, the local pH drops significantly, potentially catalyzing the deprotection of the Boc group and degrading your sample into 3-aminopyrrolidine (and isobutylene/CO2).
The Solution: Switch from the mineral acid salt (HCl) to a crystalline organic acid salt, specifically the Oxalate or L-Tartrate . These form robust hydrogen-bond networks that resist moisture and maintain a pH range compatible with Boc stability.
Module 1: Diagnostic & Immediate Rescue
Use this module if you currently have a "sticky" or "gummed" batch of material.
FAQ: My solid has turned into a sticky gum. Can I dry it?
Answer: Likely no. If the material is the HCl salt and has deliquesced, simple vacuum drying is often insufficient because the water is trapped deep in the lattice or the crystal structure has collapsed. Furthermore, heating a wet Boc-amine HCl salt accelerates decomposition.
Immediate Rescue Protocol (Free-Basing): You must "reset" the material to the free base oil to remove trapped water and acid.
-
Dissolution: Dissolve the sticky gum in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (Sodium Bicarbonate). Note: Do not use strong bases like NaOH if avoidable, though Boc is generally base-stable, mild conditions are preferred.
-
Drying: Separate the organic layer and dry over anhydrous Na2SO4 or MgSO4 .
-
Isolation: Filter and concentrate in vacuo. You will obtain the (R)-1-Boc-3-Aminopyrrolidine as a clear/yellowish oil.[1]
-
Next Step: Proceed immediately to Module 2 to convert this oil into a stable solid.
Module 2: The Permanent Fix (Salt Selection Strategy)
Why switch to Oxalate or Tartrate?
For chiral amines containing acid-sensitive protecting groups (like Boc), organic salts offer superior physicochemical properties:
| Feature | Hydrochloride (HCl) Salt | Oxalate / Tartrate Salt |
| Hygroscopicity | High. Often deliquescent. | Low. Forms stable, non-hygroscopic lattices. |
| Boc Stability | Risk. Moisture + Strong Acid = Deprotection. | Safe. pKa of organic acids (~1.2 - 3.0) is mild enough to preserve Boc. |
| Crystallinity | Variable. Often amorphous foams. | High. Excellent for purification by recrystallization. |
| Stoichiometry | Can form hydrates (undefined stoichiometry). | Usually forms well-defined 1:1 salts. |
Decision Logic for Salt Selection
The following diagram outlines the decision process for stabilizing your intermediate.
Figure 1: Workflow for rescuing degraded material and selecting the optimal salt form.
Module 3: Detailed Experimental Protocols
Protocol A: Preparation of (R)-1-Boc-3-Aminopyrrolidine Oxalate
This is the recommended standard procedure for creating a bench-stable solid.
Reagents:
-
(R)-1-Boc-3-Aminopyrrolidine (Free base oil)
-
Oxalic Acid (Anhydrous or Dihydrate)
-
Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH), or Isopropanol (IPA).
Step-by-Step:
-
Quantification: Determine the millimoles (mmol) of your free base oil.
-
Calculation: Mass (mg) / 186.25 g/mol = mmol.
-
-
Solution A (Amine): Dissolve the amine oil in minimal EtOAc (approx. 5 mL per gram of amine).
-
Solution B (Acid): Dissolve 1.0 equivalent of Oxalic Acid in minimal hot EtOH or IPA .
-
Note: Oxalic acid is not very soluble in cold EtOAc, so a small amount of alcohol is necessary.
-
-
Precipitation:
-
Slowly add Solution B to Solution A with vigorous stirring at room temperature.
-
A thick white precipitate should form immediately.
-
Troubleshooting: If an oil forms instead of a solid, heat the mixture to reflux until clear, then allow it to cool very slowly to room temperature, then to 4°C.
-
-
Filtration: Filter the white solid using a Büchner funnel.
-
Washing: Wash the cake with cold EtOAc to remove impurities.
-
Drying: Dry in a vacuum oven at 40-45°C for 4-6 hours.
-
Result: A white, crystalline, non-hygroscopic powder.
-
Protocol B: Handling the HCl Salt (If strictly required)
If your downstream chemistry specifically demands the HCl salt, you must use anhydrous conditions.
-
Dissolve free base in anhydrous Diethyl Ether or Dioxane .
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (dropwise, 1.0 eq).
-
Filter the precipitate immediately under an inert atmosphere (N2/Ar).
-
Critical: Store in a desiccator over P2O5. Never leave exposed to ambient air.
Module 4: Storage & Stability Data
Storage Recommendations
| Salt Form | Temperature | Atmosphere | Container |
| Free Base (Oil) | 2-8°C | Inert (N2/Ar) | Amber glass, Tightly sealed |
| Oxalate Salt | RT or 2-8°C | Ambient (Dry) | Standard vial |
| HCl Salt | -20°C | Strictly Anhydrous | Desiccator required |
Analytical Verification
Before using your salt in the next step, verify the integrity of the Boc group using 1H NMR .
-
Check: Look for the tert-butyl singlet at ~1.44 ppm (9H).
-
Warning Sign: If the integral is reduced or new peaks appear, acid-catalyzed deprotection has occurred.
References
-
ChemicalBook. (2024). (R)-(+)-1-Boc-3-aminopyrrolidine Properties and Safety. Retrieved from
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles and counterion pKa rules).
-
Sigma-Aldrich. (2024).[2] 1-Boc-3-aminopyrrolidine Product Information. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883312, (R)-1-Boc-3-aminopyrrolidine. Retrieved from
-
Organic Chemistry Portal. (2024). Boc-Protected Amines: Stability and Deprotection. Retrieved from
Sources
Technical Support Center: 3-Aminopyrrolidine Acylation Guide
Introduction
3-Aminopyrrolidine is a "privileged scaffold" in drug discovery, but its bifunctional nature presents a classic chemoselectivity paradox.[1][2] You are dealing with two nucleophilic nitrogen centers with distinct electronic and steric profiles:
-
N1 (Endocyclic): A secondary amine.[2] Generally more basic (
) and electronically nucleophilic, but sterically encumbered.[1][2] -
N3 (Exocyclic): A primary amine.[2][3] Slightly less basic (
), but sterically accessible.[1][2]
This guide provides field-proven protocols to control Regioselectivity (N1 vs. N3), Bis-acylation (over-reaction), and Racemization (stereochemical loss).[1][2]
Module 1: Regioselectivity (The N1 vs. N3 Battle)
The Decision Matrix
The most common failure mode is attempting direct acylation on the free diamine. While possible, it requires specific conditions.[1][2] The robust industrial approach relies on Orthogonal Protection .[2]
Figure 1: Decision tree for selecting the correct synthetic route based on the target nitrogen.
Protocol A: Selective Acylation of Primary Amine (N3)
Target: Acylating the exocyclic amine while leaving the ring amine free.
Method 1: The "Bode Protocol" (Acidic Aqueous Conditions) This method exploits the pKa difference. At pH ~3-4, the more basic secondary amine (N1) is fully protonated and non-nucleophilic, while a small fraction of the primary amine (N3) remains active.[1]
-
Reagents: Potassium Acyltrifluoroborates (KATs), N-Chlorosuccinimide (NCS).[1][2][3]
-
Solvent: 1:1
/THF (Citrate Buffer pH 3.0). -
Mechanism: Oxidative amide formation via an acyl hypochlorite intermediate.[2]
Method 2: The "Active Ester" Approach (Kinetic Control) If you must use organic solvents, avoid acid chlorides. Use N-hydroxysuccinimide (NHS) esters or N-acyl carbazoles.[2]
-
Why? These reagents are bulky.[2] They react faster with the less hindered primary amine (N3) despite the secondary amine (N1) being more electron-rich.
Protocol B: Selective Acylation of Secondary Amine (N1)
Target: Acylating the ring amine while leaving the primary amine free.
-
Direct Method: Do not attempt. The primary amine is too accessible.[2]
-
Correct Method: Purchase or synthesize 3-(Boc-amino)pyrrolidine .[2] Perform the acylation on N1, then deprotect N3 with TFA or HCl/Dioxane.[1]
Module 2: Controlling Bis-Acylation
The Problem: You observe the
Troubleshooting Guide
| Variable | Recommendation | Technical Rationale |
| Stoichiometry | 0.85 - 0.90 eq. of Acylating Agent | Starving the reaction ensures the diamine is always in excess, statistically favoring mono-acylation.[2] |
| Addition Rate | Dropwise over 1-2 hours | Prevents localized high concentrations of the electrophile.[2] |
| Temperature | -78°C to 0°C | Lower temperatures amplify the kinetic difference between the two amines (N3 vs N1). |
| Concentration | High Dilution (0.05 M) | Reduces the probability of an acylated product encountering an acylating agent (intermolecular reaction).[2] |
| Base | Avoid TEA/DIPEA initially | If using acid chlorides, add the base slowly or use a biphasic system (Schotten-Baumann) to trap HCl in the aqueous layer. |
Module 3: Stereochemical Integrity (Racemization)
The Problem: The chiral center at C3 is susceptible to racemization, particularly during coupling with carboxylic acids. Mechanism: Acylating the amine (especially N3) places a carbonyl group near the chiral center. If the reaction conditions are basic, the C3 proton can be abstracted.
Figure 2: The Oxazolone pathway is the primary driver of racemization in amide couplings.
Anti-Racemization Protocol
-
Coupling Reagents: Avoid carbodiimides (EDC/DCC) alone.[2] Use DIC/Oxyma or HATU/HOAt .[2] Oxyma and HOAt act as "racemization suppressors" by forming an active ester that reacts faster with the amine than the oxazolone can form.
-
Base Choice: Use Collidine (TMP) or N-Methylmorpholine (NMM) instead of TEA or DIPEA.[2] Collidine is a weaker base and sterically hindered, reducing the rate of
-proton abstraction [1]. -
Order of Addition: Pre-activate the acid at
for 2-3 minutes, then add the amine. Do not let the activated acid sit for long periods.[2]
Module 4: Frequently Asked Questions (FAQ)
Q: I am seeing a "double spot" on TLC after acylation, but LCMS shows one mass. What is it?
A: This is likely Rotamers .[2] The amide bond has restricted rotation (partial double bond character).[2] In pyrrolidine derivatives, cis and trans rotamers often separate on silica gel or NMR.[1][2] Run high-temperature NMR (
Q: Can I use Schotten-Baumann conditions (NaOH/DCM) for selectivity?
A: Only partially. While the primary amine is less basic, the selectivity is rarely
Q: My Fmoc-protected 3-aminopyrrolidine degraded during acylation. A: If you used a primary amine base (like piperidine) or excess organic base, you might have prematurely cleaved the Fmoc group.[2] Ensure your acylation conditions do not contain secondary amines that can deprotect Fmoc.[2]
References
-
Carpino, L. A., et al. (2002).[1][2] "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.
-
Gálvez, A. O., et al. (2017).[1][2][3] "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society.[2] [2]
-
PubChem Database. "3-Aminopyrrolidine Compound Summary." National Library of Medicine.[2]
-
BenchChem Technical Guides. "Navigating the Synthesis of 3-Aminopyrrolidine Derivatives."
Sources
Validation & Comparative
Publish Comparison Guide: NMR Characterization of (R)-1-Boc-3-Aminopyrrolidine Citrate
Executive Summary: The Case for the Citrate Salt
In the high-stakes environment of drug development, chiral building blocks like (R)-1-Boc-3-aminopyrrolidine are pivotal for synthesizing kinase inhibitors and GPCR ligands. While the free base (CAS 147081-49-0) is commercially available, it presents significant handling challenges: it is typically a viscous liquid or low-melting solid prone to oxidation and difficult to weigh precisely for quantitative assays.
This guide analyzes the Citrate Salt form as a superior alternative for analytical characterization. We compare its nuclear magnetic resonance (NMR) performance against the free base and hydrochloride (HCl) counterparts, demonstrating why the citrate form offers enhanced stability, precise stoichiometry verification, and superior solubility in polar deuterated solvents.
Comparative Analysis: Citrate Salt vs. Alternatives
The choice of salt form fundamentally alters the analytical workflow. The table below synthesizes the physicochemical and spectral differences critical for the analyst.
Table 1: Performance Comparison of (R)-1-Boc-3-Aminopyrrolidine Forms
| Feature | Citrate Salt (Recommended) | Free Base (Alternative 1) | HCl Salt (Alternative 2) |
| Physical State | Crystalline Solid | Viscous Liquid / Low-melting Solid | Solid (Often Hygroscopic) |
| Oxidative Stability | High (Amine protonated/stabilized) | Low (Lone pair exposed to air) | High |
| NMR Solvent | D₂O, DMSO-d₆ | CDCl₃, Methanol-d₄ | D₂O, DMSO-d₆ |
| Spectral Resolution | Excellent ; Citrate provides internal stoichiometry ref. | Good; but impurity peaks often overlap.[1] | Good; but exchangeable protons (NH) often broaden. |
| qNMR Precision | High ; Easy to weigh; non-volatile. | Moderate ; Viscous liquid handling errors. | Moderate ; Hygroscopicity affects mass accuracy. |
| Chemical Shift ( | Reference baseline. | Similar to citrate. |
Technical Deep Dive: NMR Characterization Logic
The Protonation Effect (Mechanism)
The transition from free base to citrate salt involves the protonation of the primary amine at position 3. In the free base, the nitrogen lone pair shields the adjacent C3-proton. Upon formation of the citrate salt, the lone pair forms a bond with a proton (
Inductive Consequence: The positive charge exerts a strong electron-withdrawing inductive effect (-I), deshielding the
Stoichiometry Verification via Citrate Signals
A unique advantage of the citrate salt is the presence of the citrate counter-ion signals, which act as an intrinsic internal standard.
-
Citrate Signal: In D₂O, the methylene protons of citrate appear as a characteristic AB system (or pair of doublets) typically between 2.6 – 2.9 ppm .
-
Validation: By integrating the citrate methylene peaks (4H) against the single methine proton (H3) of the pyrrolidine ring (1H), analysts can instantly verify if the salt is a mono-citrate (1:1), hemi-citrate (2:1), or non-stoichiometric mixture.
Experimental Protocols
Protocol A: Structural Confirmation (1H NMR)
Objective: To confirm identity and salt formation.
Reagents:
-
Analyte: (R)-1-Boc-3-Aminopyrrolidine Citrate (~10 mg).
-
Solvent: Deuterium Oxide (D₂O) or DMSO-d₆ (99.8% D). Note: D₂O is preferred for baseline flatness, but DMSO is better if exchangeable protons (NH) must be observed.
Step-by-Step Workflow:
-
Weighing: Accurately weigh 10-15 mg of the citrate salt into a clean vial.
-
Dissolution: Add 0.6 mL of solvent. Vortex until the solution is clear. Citrate salts typically dissolve rapidly in D₂O.
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): seconds (ensure full relaxation of citrate peaks). -
Scans (
): 16 or 32. -
Temperature: 298 K.
-
Protocol B: qNMR Purity Assay
Objective: To determine absolute purity using an internal standard (IS).
Internal Standard Selection:
-
Maleic Acid: Not recommended (overlaps with vinyl region if present, and acidic pH may shift citrate peaks).
-
Recommended IS: Potassium Hydrogen Phthalate (KHP) (for DMSO) or DSS-d6 (for D₂O).
Workflow:
-
Gravimetry: Weigh
mg of Analyte ( ) and mg of IS ( ) directly into the same vessel using a micro-balance (readability 0.001 mg). -
Solvation: Dissolve in D₂O.
-
Acquisition: Set
seconds (or of the slowest relaxing nucleus). -
Calculation:
Where = Integral, = Number of protons, = Molar Mass, = weighed mass, = Purity of IS.
Visualizations
Visualization: Characterization Workflow
The following diagram outlines the decision process for selecting the citrate salt and the subsequent analytical workflow.
Caption: Decision matrix and experimental workflow for characterizing (R)-1-Boc-3-Aminopyrrolidine Citrate.
Visualization: Protonation & Chemical Shift Logic
This diagram illustrates the mechanistic cause of the spectral differences between the free base and the citrate salt.
Caption: Mechanistic pathway showing how salt formation induces the characteristic downfield shift in NMR spectra.
References
-
Sigma-Aldrich. (R)-(+)-1-Boc-3-aminopyrrolidine Product Specification. Retrieved from
-
National Institutes of Health (NIH). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. (Demonstrates citrate signal assignment logic). Retrieved from
-
ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (General principles of amine salt shifts). Retrieved from
-
BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol. (Analogous pyrrolidine ring data). Retrieved from
Sources
Comparing citrate vs hydrochloride salts of (R)-1-Boc-3-Aminopyrrolidine
This technical guide provides an in-depth comparison of the Citrate versus Hydrochloride (HCl) salts of (R)-1-Boc-3-Aminopyrrolidine . It is designed for process chemists and researchers optimizing synthetic routes or storage conditions for this chiral building block.
Executive Summary
For the chiral intermediate (R)-1-Boc-3-Aminopyrrolidine , the Citrate salt is the superior form for storage, handling, and solid-state stability. While the Hydrochloride (HCl) salt is a standard default for amines, it presents significant chemical risks for this specific molecule due to the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.
-
Select the Citrate Salt when: You require a flowable, crystalline solid for long-term storage, precise weighing, or automated dispensing.
-
Select the Hydrochloride Salt when: You intend to immediately deprotect the Boc group in the subsequent step (generating the diamine dihydrochloride) and wish to avoid an organic salt exchange.
Physicochemical Profile & Performance Data
The fundamental difference between these forms lies in their physical state and the acidity of the counterion, which directly impacts the integrity of the Boc protecting group.
Comparative Properties Table
| Feature | Free Base (Reference) | Citrate Salt (Recommended) | Hydrochloride Salt (Risky) |
| CAS Number | 147081-49-0 | 1217769-76-0 | Not commonly isolated |
| Physical State | Viscous Liquid / Oil | Crystalline Solid | Hygroscopic Solid / Gum |
| Melting Point | N/A (Liquid) | 120–125 °C (Decomp) | Indistinct (Deliquescent) |
| Hygroscopicity | Moderate (Absorbs CO₂) | Low to Moderate | High / Deliquescent |
| Boc Stability | Stable (if CO₂ excluded) | High (Buffered pH) | Low (Acidic Microenvironment) |
| pKa of Acid | N/A | 3.13, 4.76, 6.40 (Weak) | ~ -7 (Strong) |
| Handling | Difficult (Pipetting req.) | Easy (Free-flowing powder) | Difficult (Sticky/Clumping) |
The "Boc-Acid" Incompatibility
The critical flaw in using the HCl salt for this specific molecule is the acid lability of the Boc group .
-
Mechanism: In the presence of trace moisture, the HCl salt creates a local surface pH < 1. This acidity is sufficient to protonate the Boc carbonyl oxygen, triggering the elimination of the tert-butyl cation and releasing CO₂, effectively deprotecting the amine prematurely.
-
Citrate Advantage: Citric acid is a weak organic acid. The salt maintains a "buffered" solid-state pH (typically pH 4–5 in solution), which is well within the stability window of the Boc group.
Stability & Degradation Pathways
The following diagram illustrates the degradation risk associated with the HCl salt compared to the stability of the Citrate salt.
Figure 1: Comparative stability pathways. The strong acidity of HCl facilitates the acid-catalyzed cleavage of the Boc group, whereas Citrate maintains the molecule's integrity.
Experimental Protocols
Protocol A: Synthesis of (R)-1-Boc-3-Aminopyrrolidine Citrate
Objective: Convert the oily free base into a stable, handleable crystalline solid.
Materials:
-
(R)-1-Boc-3-Aminopyrrolidine (Free Base, Oil)
-
Citric Acid (Anhydrous)[1]
-
Ethanol (Absolute)
-
MTBE (Methyl tert-butyl ether)
Workflow:
-
Dissolution: Dissolve 10.0 g (53.7 mmol) of the free base oil in 50 mL of absolute Ethanol.
-
Acid Addition: In a separate flask, dissolve 10.3 g (53.7 mmol, 1.0 equiv) of Anhydrous Citric Acid in 30 mL of warm Ethanol (40 °C).
-
Salt Formation: Add the Citric Acid solution slowly to the amine solution with vigorous stirring at room temperature. A slight exotherm may occur.
-
Crystallization: Stir for 1 hour. If precipitation does not start, seed with a small crystal of the citrate salt or scratch the glass.
-
Anti-Solvent Addition: Slowly add 100 mL of MTBE dropwise over 30 minutes to maximize yield.
-
Isolation: Filter the white solid under vacuum. Wash the cake with a 1:1 mixture of Ethanol/MTBE (cold).
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
-
Expected Yield: 85–95%
-
Appearance: White, free-flowing crystalline powder.
-
Protocol B: Rapid Solubility & Stability Screen
Objective: Verify the suitability of the salt for your specific process solvent.
-
Solvent Set: Prepare vials with 1 mL of: Water, Methanol, DCM, THF.
-
Saturation: Add the Citrate salt in 10 mg increments until saturation.
-
Stress Test: Store saturated solutions at room temperature for 24 hours.
-
Analysis: Analyze by TLC (ninhydrin stain) or LC-MS.
-
Pass Criteria: Single spot/peak corresponding to the parent mass (M+H = 187 for free base fragment).
-
Fail Criteria: Appearance of lower mass peak (M+H = 87), indicating Boc loss (pyrrolidine-3-amine).
-
Strategic Decision Matrix
Use this logic flow to determine the correct form for your application.
Figure 2: Decision matrix for salt selection based on process requirements.
References
-
Sigma-Aldrich. (R)-(+)-1-Boc-3-aminopyrrolidine citric acid salt Product Specification. Retrieved from
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
BenchChem. Stability and Storage of Boc-Protected Diamines. Retrieved from
Sources
A Senior Application Scientist's Guide to Validating the Stereochemical Purity of (R)-1-Boc-3-Aminopyrrolidine Batches
Foreword: The Imperative of Stereochemical Fidelity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the stereochemical purity of chiral building blocks is not merely a quality metric; it is a cornerstone of safety and efficacy. (R)-1-Boc-3-aminopyrrolidine is a versatile chiral intermediate whose correct enantiomeric form is critical for the desired biological activity of the final drug product.[1] The undesired (S)-enantiomer, acting as a chiral impurity, can exhibit different pharmacological or toxicological profiles, potentially leading to reduced efficacy or adverse effects.[2][3]
Regulatory bodies, including the FDA and those following International Council for Harmonisation (ICH) guidelines, mandate rigorous control over enantiomeric impurities.[2][4] For a drug substance developed as a single enantiomer, the control of the "wrong" enantiomer is treated with the same seriousness as any other impurity.[4] This guide provides a comprehensive comparison of robust analytical methodologies for validating the stereochemical purity of (R)-1-Boc-3-aminopyrrolidine, grounded in field-proven insights and regulatory expectations. We will dissect the causality behind experimental choices, presenting self-validating protocols that ensure data integrity for researchers, scientists, and drug development professionals.
A Comparative Analysis of Core Analytical Techniques
The choice of an analytical method for determining enantiomeric excess (e.e.) is a critical decision influenced by required accuracy, sample throughput, and available instrumentation. The three primary techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and as a complementary method, Polarimetry.
Logical Framework for Method Selection
The following diagram illustrates the decision-making process and the relationship between the primary analytical techniques for validating stereochemical purity.
Caption: Workflow for validating stereochemical purity of a new batch.
Performance Characteristics at a Glance
The table below summarizes the typical performance of Chiral HPLC and Chiral SFC for the analysis of N-Boc protected pyrrolidine derivatives, providing a reliable proxy for what to expect with (R)-1-Boc-3-aminopyrrolidine.[5]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Rationale & Causality |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase. | Both rely on creating transient diastereomeric complexes with the CSP, but the mobile phase properties dictate speed and efficiency. |
| Resolution (Rₛ) | Typically > 2.0.[5] | Can achieve comparable or better resolution, often > 1.5.[6] | Excellent resolution is achievable with both, driven by the selection of an appropriate CSP. |
| Selectivity (α) | Typically > 1.5.[5] | Often higher than HPLC due to the unique properties of supercritical fluids.[7] | Higher selectivity allows for easier separation and more robust quantification. |
| Analysis Time | 10 - 30 minutes.[5] | 2 - 10 minutes. | The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without sacrificing efficiency, leading to faster analyses.[8] |
| Solvent Usage | High (e.g., Hexane/Isopropanol). | Significantly lower organic solvent usage ("Greener").[9] | SFC primarily uses captured CO₂, with only a small percentage of an organic co-solvent, reducing waste and cost. |
| Limit of Quant. (LOQ) | ~5-30 ng/mL.[5] | Comparable to HPLC. | Both techniques offer excellent sensitivity suitable for detecting trace levels of the undesired enantiomer. |
| Best For | Universal applicability, established methods, high resolution. | High-throughput screening, rapid QC, "green" chemistry initiatives. | HPLC is the well-established workhorse, while SFC is the modern, high-speed alternative. |
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical data comes from protocols designed to be self-validating. A critical component for any chromatographic method is the co-injection of a racemic standard. This unequivocally identifies the retention times of both the desired (R) and undesired (S) enantiomers, preventing misidentification and ensuring the accuracy of the purity calculation.[10]
Protocol 1: Enantiomeric Purity by Chiral HPLC
Chiral HPLC is the most widely used and reliable method for the direct quantification of enantiomers.[10] Polysaccharide-based CSPs are particularly effective for N-Boc protected compounds due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[11][12]
Instrumentation & Materials
-
HPLC System: Standard system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Lux® Cellulose-2 or a CHIRALPAK® series column (e.g., IC-3), 250 x 4.6 mm, 5 µm.[6][11]
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Samples: Batch of (R)-1-Boc-3-aminopyrrolidine, and a racemic (R/S)-1-Boc-3-aminopyrrolidine standard.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the (R)-1-Boc-3-aminopyrrolidine batch at approximately 1 mg/mL in the mobile phase.
-
Prepare a racemic standard at the same concentration.
-
Scientist's Note: Preparing samples in the mobile phase minimizes solvent front effects and ensures peak shape integrity. The 1 mg/mL concentration is a standard starting point that typically provides a strong UV signal without overloading the column.
-
-
System Setup and Equilibration:
-
Mobile Phase Composition: Start with a 90:10 (v/v) mixture of n-Hexane:IPA. This ratio can be optimized to achieve baseline separation (Rₛ > 1.5).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at 25 °C using a column oven.
-
Detection Wavelength: 210 nm.
-
Rationale: N-Boc protected amines lack a strong chromophore, but they absorb in the low UV range. Temperature control is crucial as retention times and selectivity in chiral separations can be highly temperature-dependent.
-
-
Validation and Data Acquisition:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability - Racemic Standard Injection: Inject 10 µL of the racemic standard. This is the most critical step for method validation. It confirms the column is performing correctly and establishes the retention times for the undesired (S) and desired (R) enantiomers.
-
Sample Injection: Inject 10 µL of the (R)-1-Boc-3-aminopyrrolidine batch sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula:
-
e.e. (%) = [ (Area (R) - Area (S)) / (Area (R) + Area (S)) ] x 100 [5]
-
-
Trustworthiness Pillar: The presence of a small, well-resolved peak at the retention time corresponding to the (S)-enantiomer (as determined from the racemic standard) provides confidence in the quantification. If no peak is observed, the Limit of Quantification (LOQ) for the method must be reported.[13]
-
Protocol 2: High-Throughput Analysis by Chiral SFC
Chiral SFC offers a significant advantage in speed and reduced environmental impact, making it ideal for laboratories with high sample loads.[9] The separation principles are similar to HPLC, but the use of supercritical CO₂ as the main mobile phase component allows for faster separations.[8]
Instrumentation & Materials
-
SFC System: An analytical SFC system with a backpressure regulator and UV detector.
-
Chiral Stationary Phase: A chlorinated CSP such as Lux Cellulose-2 or a similar polysaccharide-based column optimized for SFC is often effective.[6][8]
-
Mobile Phase: Supercritical CO₂ and HPLC-grade Methanol (as co-solvent).
-
Samples: As per the HPLC protocol.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the sample in Methanol at a concentration of 1 mg/mL.[5]
-
Scientist's Note: The co-solvent is the ideal choice for sample dissolution in SFC to ensure compatibility with the mobile phase.
-
-
System Setup and Equilibration:
-
Co-solvent Percentage: Start with 10-15% Methanol. This can be optimized to achieve the best resolution.[6][8]
-
Flow Rate: 2.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Rationale: Temperature and pressure are critical parameters in SFC as they control the density and solvating power of the supercritical fluid mobile phase. These starting conditions are a robust baseline for pyrrolidine derivatives.[6][8]
-
-
Validation and Data Acquisition:
-
Equilibrate the system until temperature and pressure are stable.
-
Inject the racemic standard to determine the retention times of the enantiomers.
-
Inject the batch sample.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) using the same formula as for HPLC.
-
Protocol 3: Orthogonal Confirmation by Polarimetry
Polarimetry is a non-separative, bulk characterization technique that measures the rotation of plane-polarized light by a chiral substance in solution.[14][15] While it cannot determine the e.e. of a mixture on its own without a known standard, it serves as an excellent, rapid, and orthogonal method to confirm that the bulk sample consists predominantly of the correct enantiomer.
Instrumentation & Materials
-
Polarimeter: A standard polarimeter with a sodium lamp (589 nm).
-
Solvent: Methanol or another suitable solvent.
-
Sample: Batch of (R)-1-Boc-3-aminopyrrolidine.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately prepare a solution of the sample at a known concentration (c), typically in g/mL, in a suitable solvent (e.g., Methanol).
-
-
Measurement:
-
Calibrate the polarimeter with a solvent blank.
-
Fill the sample cell (of a known path length, l, in decimeters) with the sample solution and measure the optical rotation (α).
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula:
-
[α] = α / (c * l)
-
-
Compare the result to the literature value for the pure (R)-enantiomer. For (R)-(+)-1-Boc-3-aminopyrrolidine, a positive optical rotation is expected.[1]
-
Expertise & Experience: A result that is positive and close to the literature value provides strong evidence that the (R)-enantiomer is the major component. A negative or near-zero rotation would be an immediate red flag indicating a gross error in synthesis or labeling.
-
Advanced Confirmation: NMR Spectroscopy
While chromatography is the gold standard for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural and stereochemical information.[16] For chiral analysis, this is typically achieved by using a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).
-
Mechanism: The chiral agent reacts with or complexes to the (R) and (S) enantiomers in the sample, converting them into diastereomers. These diastereomers have different physical properties and will exhibit distinct, resolvable signals in the ¹H or ¹³C NMR spectrum.[17][18]
-
Application: While more complex to set up than chromatography, this technique is invaluable for absolute confirmation of stereochemistry and for instances where chromatographic methods are difficult to develop. The ratio of the integrated signals of the diastereomeric peaks can be used to determine the enantiomeric purity.[17]
Caption: Workflow for NMR analysis using a Chiral Solvating Agent.
Conclusion: An Integrated Approach to Quality Assurance
Validating the stereochemical purity of (R)-1-Boc-3-aminopyrrolidine requires a multi-faceted, robust analytical strategy. Chiral chromatography, particularly HPLC and its high-speed counterpart SFC, remains the definitive method for accurate quantification of enantiomeric excess. These separative techniques, when anchored by the use of a racemic standard, form a self-validating system that provides the high degree of certainty required by regulatory agencies.[13][19][20]
Complementary techniques like polarimetry offer a rapid, orthogonal check of enantiomeric identity, while advanced methods such as NMR with chiral solvating agents can provide absolute confirmation. By integrating these methods, researchers and drug development professionals can build a comprehensive data package that ensures the quality, safety, and efficacy of their final products, upholding the highest standards of scientific and regulatory integrity.
References
- Benchchem. A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis: Featuring (S)-1- Boc-2-(aminomethyl)pyrrolidine Derivatives.
-
Peris-García, E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. Available from: [Link]
-
Welch, C. J., et al. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available from: [Link]
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine.
-
Peris-García, E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available from: [Link]
-
Scriba, G. K. E. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. Available from: [Link]
-
Reddy, T. J., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available from: [Link]
-
Della, E. W., & Janowski, W. K. (1981). High-field 1H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. Australian Journal of Chemistry. Available from: [Link]
-
Chiral Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Available from: [Link]
-
Shinde, V. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho. Available from: [Link]
-
Singh, S., & Singh, P. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223. Available from: [Link]
- Benchchem. Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
- Patel, K. (2025). Analytical Method Development and Validation in Pharmaceuticals.
-
Rubini, M. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Available from: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Chemistry LibreTexts. (2021). 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. Available from: [Link]
-
Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
IBZ Messtechnik GmbH. (2002). Chiral compound analyses and Faraday polarimetry. Available from: [Link]
-
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
- Benchchem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution.
-
James, T. D., et al. (2014). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 9, 1397–1403. Available from: [Link]
-
Ahmad, S., et al. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(12), 8260–8270. Available from: [Link]
Sources
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- 6. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 17. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. biopharminternational.com [biopharminternational.com]
Structural Elucidation of 3-Aminopyrrolidine Scaffolds: A Comparative Fragmentation Guide
Executive Summary
3-Aminopyrrolidine (3-AP) is a privileged heterocyclic scaffold extensively used in the synthesis of GPCR ligands, fluoroquinolone antibiotics, and peptide mimetics. However, its structural validation is frequently complicated by the presence of regioisomers, particularly 2-(aminomethyl)azetidine and 2-(aminomethyl)pyrrolidine , which share the identical molecular formula (
This guide provides a technical comparison of the Mass Spectrometry (MS) fragmentation patterns of 3-aminopyrrolidines against these isomeric alternatives. By synthesizing data from Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI), we establish a self-validating protocol for unambiguous structural assignment during drug development.
Part 1: The Mechanistic Baseline
To accurately distinguish 3-aminopyrrolidine from its isomers, researchers must first understand the energetic hierarchy of its bond cleavages. The fragmentation is governed by the stability of the resulting iminium ions.
Primary Fragmentation Channels (ESI+)
In positive mode ESI, the protonation site dictates the fragmentation pathway. For 3-aminopyrrolidine (
-
Pathway A: Neutral Loss of Ammonia (
)-
Mechanism: Intramolecular proton transfer from the ring nitrogen to the exocyclic amine, followed by inductive cleavage.
-
Result: Formation of the 3-pyrrolin-1-ium ion (
70). -
Diagnostic Value: High. This is the base peak in low-energy collision-induced dissociation (CID).
-
-
Pathway B: Ring Cleavage (Retro-Diels-Alder-like)
-
Mechanism: Homolytic cleavage of the C3-C4 bond triggered by the radical cation character (in EI) or charge-remote fragmentation (in ESI).
-
Result: Formation of ethylene (
) and smaller iminium species.
-
The "Alternative" Isomers
The primary challenge in synthesis is distinguishing the 5-membered 3-aminopyrrolidine from the 4-membered 2-(aminomethyl)azetidine (often formed via ring contraction) or the 2-substituted pyrrolidine.
| Feature | 3-Aminopyrrolidine (Target) | 2-(Aminomethyl)pyrrolidine (Isomer) |
| Structure | Amine directly on C3 of ring | Amine on exocyclic methyl group at C2 |
| Base Peak (ESI) | ||
| Secondary Ion | ||
| Yields ring-opened imines | Yields exocyclic loss of amine |
Part 2: Fragmentation Pathways & Visualization
The following diagram illustrates the mechanistic divergence between the 3-amino and 2-aminomethyl isomers.
Figure 1: Divergent fragmentation pathways for C4H10N2 isomers. Note the diagnostic m/z 56 ion specific to the 2-substituted isomer.
Part 3: Comparative Analysis & Data
Diagnostic Ion Ratios
While both isomers lose ammonia (
| Fragment Ion ( | 3-Aminopyrrolidine (Intensity) | 2-(Aminomethyl)pyrrolidine (Intensity) | Mechanistic Origin |
| 87 | 100% (Precursor) | 100% (Precursor) | Protonated Molecular Ion |
| 70 | High (>80%) | Medium (~50%) | Loss of |
| 56 | <5% | High (>60%) | Loss of |
| 44 | Medium (~30%) | Low (<10%) | Ring cleavage ( |
| 30 | Low | Medium |
Derivative Analysis (N-Boc)
In drug development, these scaffolds are often handled as N-Boc protected intermediates. The fragmentation of 1-N-Boc-3-aminopyrrolidine provides a cleaner diagnostic fingerprint than the free amine.
-
Precursor:
-
Step 1: Loss of isobutene (
, 56 Da) 131 (Carbamic acid). -
Step 2: Loss of
(44 Da) 87 (Protonated amine). -
Differentiation: If the sample is the 2-aminomethyl isomer, the subsequent fragmentation of the
87 daughter ion will exhibit the characteristic 56 peak described in Table 3.1.
Part 4: Experimental Protocols
To replicate these results, use the following "Self-Validating" protocol. This workflow ensures that source conditions do not induce premature fragmentation (In-Source Fragmentation or ISF) which can confuse isomer assignment.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute 10
L of stock into 990 L of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration 10 g/mL.-
Why Formic Acid? Promotes protonation (
) essential for ESI+ mode.
-
Mass Spectrometry Parameters (Direct Infusion)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Flow Rate: 10
L/min. -
Source Voltage: 3.5 kV (ESI+).
-
Desolvation Temp: 250°C.
-
Validation Step: Monitor the precursor (
87). If 70 is >10% of the base peak in the MS1 scan, lower the Cone Voltage (or Declustering Potential). High ISF invalidates quantitative ratio comparisons.
-
Isomer Differentiation Workflow
Run a Product Ion Scan (MS2) on
Figure 2: Decision tree for distinguishing 3-aminopyrrolidine from 2-aminomethylpyrrolidine.
References
-
Fragmentation of Proline/Pyrrolidine Derivatives
-
Isomer Differentiation (General Principles)
-
N-Boc Fragmentation Mechanisms
-
Synthesis and Characterization of Aminopyrrolidines
Sources
- 1. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differentiation of aminomethyl corrole isomers by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
